molecular formula C6H3FN2O5 B8675691 5-Fluoro-2,4-dinitrophenol

5-Fluoro-2,4-dinitrophenol

Cat. No.: B8675691
M. Wt: 202.10 g/mol
InChI Key: IHFNEHJJWSUDAS-UHFFFAOYSA-N
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Description

Historical Context of Dinitrophenol Chemistry and its Fluorinated Analogues

The history of dinitrophenol (DNP) chemistry is rooted in the late 19th and early 20th centuries, with 2,4-dinitrophenol (B41442) initially being used in the manufacturing of explosives, dyes, and herbicides. nih.govwikipedia.org During World War I, it was utilized by the French in munitions manufacturing. nih.gov A significant chapter in its history began in 1933 when Maurice Tainter at Stanford University discovered that DNP consumption led to substantial weight loss, which propelled it into the public sphere as an over-the-counter weight-loss drug. nih.govbris.ac.uk However, due to severe and dangerous side effects, its use in humans was banned by the end of the 1930s. wikipedia.org

The parent compound, 2,4-dinitrophenol, is a yellow crystalline solid produced by the hydrolysis of 2,4-dinitrochlorobenzene or through the nitration of phenol (B47542) with nitric acid. wikipedia.org There are six isomers of dinitrophenol in total. wikipedia.org The introduction of fluorine into the dinitrophenol structure represents a more recent development, driven by the broader interest in organofluorine chemistry. The synthesis of fluoroaromatic compounds gained traction with methods like the Balz–Schiemann reaction, discovered in 1927, and nucleophilic halogen exchange (the Halex process). nih.govmit.edu The synthesis of fluorinated dinitrophenols, such as 1,5-difluoro-2,4-dinitrobenzene (B51812), often involves the nitration of a fluorinated precursor like m-difluorobenzene. google.com These fluorinated analogues, including 5-Fluoro-2,4-dinitrophenol, are primarily of interest as specialized reagents and building blocks in chemical synthesis, rather than for the biological activities associated with the original DNP. researchgate.net

Evolution of Research Interest in Fluorinated Aromatic Compounds

Research interest in fluorinated aromatic compounds has grown significantly over the past several decades, fueled by the unique properties that fluorine atoms impart to organic molecules. researchgate.net The introduction of fluorine can profoundly alter a compound's physical and chemical characteristics, including its polarity, lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netresearchgate.net This has made fluorinated aromatics highly valuable in pharmaceuticals, agrochemicals, and materials science. researchgate.net

The evolution of this field can be traced back to early, often difficult, attempts at direct fluorination, which were frequently uncontrollable. nih.gov The development of more reliable synthetic methods, such as the Balz–Schiemann and Halex reactions, provided a practical foundation for the synthesis of a wide range of fluoroaromatics. nih.govnih.gov More recently, transition-metal-catalyzed reactions, particularly those using palladium, have offered more general and milder conditions for creating C–F bonds. nih.govacs.org The development of N-F fluorinating agents, like N-fluoropyridinium salts, has also provided versatile and easy-to-handle reagents for electrophilic fluorination. beilstein-journals.org This expanding synthetic toolkit has allowed chemists to precisely install fluorine atoms onto aromatic rings, leading to their incorporation into a vast array of functional molecules, from liquid crystals to life-saving drugs. researchgate.net

Significance of this compound as a Chemical Entity within Nitroaromatic Chemistry

Within the broader class of nitroaromatic compounds, this compound holds significance primarily as a reactive chemical intermediate and a tool for chemical biology. Nitroaromatic compounds are characterized by having at least one nitro group (–NO₂) attached to an aromatic ring, which strongly withdraws electrons and makes the ring susceptible to nucleophilic attack. epa.gov

The significance of this compound stems from the combination of its functional groups:

Two Nitro Groups: These powerful electron-withdrawing groups activate the aromatic ring for nucleophilic aromatic substitution (SNAr).

A Fluorine Atom: Fluorine is an excellent leaving group in SNAr reactions involving activated aromatic rings. acs.org The reactivity is often higher compared to its chloro-analogue, Sanger's reagent (1-fluoro-2,4-dinitrobenzene). acs.orgwikipedia.org

A Phenolic Hydroxyl Group: The acidic phenol group can influence the molecule's solubility and reactivity.

This specific arrangement makes the fluorine atom at position 5 highly susceptible to displacement by nucleophiles. This reactivity has been exploited in various applications. For instance, derivatives like 3'-O-(5-fluoro-2,4-dinitrophenyl)-ATP (FDNP-ATP) have been synthesized and used as affinity labels to identify specific amino acid residues (like Lys-492) in the ATP-binding sites of enzymes such as Ca²⁺-ATPase. researchgate.net This demonstrates its utility as a molecular probe for studying protein structure and function. The compound and its parent structure, 1,5-difluoro-2,4-dinitrobenzene, are valuable starting materials for synthesizing more complex molecules through sequential nucleophilic substitution reactions. researchgate.netscispace.com

Current State of Chemical Research on this compound

Current research involving this compound and its close derivatives focuses on its application in synthesis and biological studies. Its high reactivity towards nucleophiles continues to make it a valuable building block.

Recent studies demonstrate its use in the synthesis of complex heterocyclic structures. For example, its precursor, 1,5-difluoro-2,4-dinitrobenzene, is reacted with various amines to create intermediates for potentially bioactive compounds. researchgate.net In one study, reacting 1,5-difluoro-2,4-dinitrobenzene with a substituted benzenediamine in dichloromethane (B109758) resulted in a 96% yield of the monosubstituted product, N¹-(5-fluoro-2,4-dinitrophenyl)-N²-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, highlighting the selective reactivity of the fluorine atoms. researchgate.net

In the field of environmental science, fluorinated nitroaromatic compounds are being studied for their environmental fate and potential for bioremediation. Research has explored the degradation of compounds like 5-fluoro-2-nitrophenol (B146956) by fungi, such as Caldariomyces fumago, which can effectively break down these pollutants. mdpi.com While this research does not directly involve this compound, it is part of a broader effort to understand the environmental behavior of fluorinated nitroaromatics.

The compound itself is commercially available and its physicochemical properties are documented, supporting its use as a laboratory reagent.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃FN₂O₅ stenutz.eu
Molar Mass 202.10 g/mol stenutz.eu
Melting Point 80 °C stenutz.eu
Appearance Data not available
InChIKey IHFNEHJJWSUDAS-UHFFFAOYSA-N stenutz.eu
PubChem CID 15083885 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3FN2O5

Molecular Weight

202.10 g/mol

IUPAC Name

5-fluoro-2,4-dinitrophenol

InChI

InChI=1S/C6H3FN2O5/c7-3-1-6(10)5(9(13)14)2-4(3)8(11)12/h1-2,10H

InChI Key

IHFNEHJJWSUDAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 5 Fluoro 2,4 Dinitrophenol

Classical Nitration and Fluorination Routes

Traditional synthetic pathways to 5-Fluoro-2,4-dinitrophenol typically involve the introduction of nitro and fluoro groups onto an aromatic scaffold. These methods often rely on electrophilic aromatic substitution reactions, particularly nitration, and may involve multiple steps to achieve the desired substitution pattern.

Regioselective Synthesis Strategies

The precise placement of the fluoro and dinitro groups on the phenol (B47542) ring is critical. The regioselectivity of the synthesis is often directed by the nature of the substituents already present on the aromatic ring and the reaction conditions employed.

One plausible regioselective strategy involves the dinitration of a fluorinated phenol precursor. For instance, the nitration of 3-fluorophenol (B1196323) would be expected to yield a mixture of isomers. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The interplay of these directing effects, along with steric hindrance, would influence the final product distribution. Achieving a high yield of the desired this compound would likely require careful optimization of reaction conditions to favor nitration at the C2 and C4 positions relative to the hydroxyl group and meta to the fluorine atom.

Another strategic approach involves the hydrolysis of a suitable precursor, such as 1-chloro-5-fluoro-2,4-dinitrobenzene. In this case, the regioselectivity is established during the synthesis of the precursor. The subsequent nucleophilic aromatic substitution of the chloro group with a hydroxide (B78521) ion would yield the target phenol.

Precursor Compounds and Reaction Conditions

Several precursor compounds can be utilized in the synthesis of this compound. The selection of the precursor dictates the specific reaction conditions required.

A common and effective precursor is 1,5-difluoro-2,4-dinitrobenzene (B51812) . This compound can be synthesized in high yield (77%) by the direct nitration of 1,3-difluorobenzene (B1663923) using a mixture of nitric acid and sulfuric acid researchgate.net. The reaction is typically carried out at an initial temperature of 0°C, followed by heating to 95°C researchgate.net.

Once 1,5-difluoro-2,4-dinitrobenzene is obtained, it can be selectively reacted with a nucleophile. While direct hydrolysis to the phenol is a potential route, the high reactivity of the fluorine atoms towards nucleophilic aromatic substitution allows for a stepwise approach. For instance, reaction with a protected amine followed by deprotection and subsequent conversion of the amino group to a hydroxyl group via a diazonium salt intermediate is a feasible, albeit multi-step, pathway.

Alternatively, the nitration of 3-fluorophenol can be considered. The nitration of phenols is typically carried out using a mixture of nitric acid and sulfuric acid. However, due to the activating nature of the hydroxyl group, the reaction can be vigorous and may lead to oxidation and the formation of polymeric byproducts. Milder nitrating agents or careful control of reaction temperature are often necessary to achieve selective dinitration. For example, the nitration of phenol to 2,4-dinitrophenol (B41442) can be achieved with nitric acid in an aqueous-alcoholic medium researchgate.net. A similar approach could potentially be adapted for 3-fluorophenol.

Another potential precursor is 4-fluoro-2-nitrophenol (B1295195) . The synthesis of this compound can be achieved by the nitration of 4-fluorophenol. Subsequent nitration of 4-fluoro-2-nitrophenol would then be required to introduce the second nitro group at the C5 position. The existing nitro and hydroxyl groups would direct the incoming nitro group, and achieving the desired regiochemistry would depend on the relative directing strengths of these substituents. A patent describes the synthesis of 5-fluoro-2-nitrophenol (B146956) from 2,4-difluoronitrobenzene (B147775) via reaction with ammonia (B1221849) followed by diazotization google.com. This 5-fluoro-2-nitrophenol could then potentially be further nitrated.

Precursor CompoundReagents and Conditions for Next Step
1,3-DifluorobenzeneNitric acid, Sulfuric acid (0°C to 95°C) to form 1,5-difluoro-2,4-dinitrobenzene researchgate.net.
1,5-Difluoro-2,4-dinitrobenzeneNucleophilic aromatic substitution (e.g., hydrolysis) to replace one fluorine with a hydroxyl group.
3-FluorophenolNitrating agent (e.g., nitric acid/sulfuric acid) under controlled conditions for dinitration.
4-Fluoro-2-nitrophenolNitrating agent for the introduction of a second nitro group.
2,4-DifluoronitrobenzeneAmmonia, then Sulfuric acid and Sodium nitrite (B80452) for conversion to 5-fluoro-2-nitrophenol google.com.

Modern and Advanced Synthetic Approaches

In recent years, there has been a significant drive towards developing more efficient, selective, and environmentally friendly synthetic methods in chemistry. These modern approaches often utilize catalysis and adhere to the principles of green chemistry.

Transition-Metal Catalyzed Reactions for Fluorination and Nitration

Transition-metal catalysis has revolutionized many areas of organic synthesis, offering novel pathways for bond formation. While specific examples for the synthesis of this compound using this approach are not extensively documented, the general principles can be applied.

Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the formation of carbon-fluorine bonds. A potential, though likely complex, route could involve the coupling of a suitably protected dinitrophenate with an electrophilic fluorine source. More commonly, transition metals are employed in C-H activation/functionalization reactions. A hypothetical route could involve the regioselective C-H nitration or fluorination of a fluorophenol or dinitrophenol precursor, respectively, directed by a coordinating group and catalyzed by a transition metal complex. Recent advances have highlighted palladium and copper as effective catalysts for various fluorination and fluoroalkylation reactions nih.gov.

Green Chemistry Principles in Synthesis of Nitrofluorophenols

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The synthesis of nitroaromatic compounds, which often involves strong acids and produces significant waste, is an area where green chemistry can have a substantial impact.

Key green chemistry considerations for the synthesis of this compound include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. For example, performing nitration reactions in aqueous media can reduce the environmental impact frontiersin.org.

Catalysis: Employing catalytic methods, as discussed above, can reduce the need for stoichiometric reagents and often allows for milder reaction conditions, thus saving energy and reducing waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing energy-efficient methods such as microwave or ultrasonic irradiation to accelerate reaction rates and reduce energy consumption frontiersin.org.

Use of Renewable Feedstocks: While not directly applicable to this specific molecule at present, the long-term goal of green chemistry is to move away from petrochemical-based starting materials.

A patent for the synthesis of 2,4-dinitrophenol describes a method involving sulfonation followed by nitration, which may offer an alternative approach to control regioselectivity and potentially reduce the harshness of direct dinitration google.com. Exploring solid acid catalysts or supported reagents for nitration could also be a greener alternative to traditional mixed acid systems dergipark.org.tr.

Purity Assessment and Isolation Techniques in Synthesis

The successful synthesis of this compound is contingent upon the effective isolation and purification of the final product from the reaction mixture, which may contain unreacted starting materials, reagents, and isomeric byproducts.

Standard techniques for the isolation of solid organic compounds are typically employed. After the reaction is complete, the crude product may be precipitated by pouring the reaction mixture into ice water chemicalbook.com. The solid product is then collected by filtration and washed to remove residual acids and other water-soluble impurities.

Further purification is generally achieved through recrystallization from a suitable solvent or solvent mixture. The choice of solvent is crucial and is determined by the solubility of the desired product and its impurities at different temperatures.

The purity of the synthesized this compound can be assessed using a variety of analytical techniques:

Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and to get a preliminary indication of the purity of the product chemicalbook.com.

Melting Point Determination: A pure crystalline solid will have a sharp and defined melting point. Impurities will typically broaden the melting point range and depress the melting point.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is one of the most powerful tools for confirming the identity and purity of the compound.

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups such as the hydroxyl (-OH) and nitro (-NO₂) groups.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

For complex mixtures or to obtain very high purity material, column chromatography over silica (B1680970) gel or another stationary phase may be necessary. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

TechniquePurpose
FiltrationInitial isolation of the crude solid product from the reaction mixture.
RecrystallizationPurification of the solid product based on solubility differences.
Thin-Layer Chromatography (TLC)Monitoring reaction progress and assessing purity.
Melting Point DeterminationAssessing the purity of the crystalline product.
NMR SpectroscopyStructural elucidation and purity confirmation.
IR SpectroscopyFunctional group identification.
Mass SpectrometryMolecular weight determination and structural confirmation.
Column ChromatographySeparation and purification of the desired compound from complex mixtures.

Scale-Up Considerations for Chemical Synthesis

Scaling up the synthesis of this compound from laboratory to industrial production involves several critical considerations to ensure safety, efficiency, and product quality.

Precursor Synthesis: The initial step, the nitration of m-difluorobenzene or a similar precursor like 2,4-difluoronitrobenzene, is a highly exothermic reaction. chemicalbook.comgoogle.com Effective thermal management is paramount to prevent runaway reactions, which can lead to over-nitration and the formation of potentially explosive byproducts. Industrial-scale synthesis requires reactors with precise temperature control and efficient heat exchange systems. chemicalbook.com The handling of large quantities of concentrated sulfuric and nitric acids also necessitates robust safety protocols and corrosion-resistant equipment.

Nucleophilic Aromatic Substitution: The subsequent hydrolysis step, while generally less energetic than nitration, still requires careful control of reaction parameters.

Solvent Selection: The choice of solvent is critical for reaction kinetics, solubility of reactants, and ease of product isolation. While solvents like Dimethylformamide (DMF) are used in laboratory settings, process-friendly alternatives such as cyclopentyl methyl ether (CPME) may be considered for industrial applications to simplify workup and reduce environmental impact. core.ac.ukvcu.edu

Reagent Handling: Managing large volumes of basic solutions and ensuring their controlled addition is crucial for reaction selectivity and safety.

Byproduct and Waste Management: The process generates waste streams, including acidic and aqueous waste from the nitration and hydrolysis steps, respectively. A scalable process must include efficient methods for neutralizing and treating this waste to comply with environmental regulations. google.com For instance, patents describe methods for recycling waste acid to reduce costs and environmental discharge. google.com

Purification and Isolation: On a large scale, purification methods must be efficient and economical. Techniques like pouring the reaction mixture into crushed ice to precipitate the product, followed by filtration, are common. chemicalbook.com Subsequent washing with solvents like n-heptane can be employed to remove non-polar impurities. chemicalbook.com The final product's purity is critical, and scalable purification techniques such as recrystallization must be optimized to achieve the desired specifications without significant product loss.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

A comprehensive NMR analysis of 5-Fluoro-2,4-dinitrophenol involves observing multiple types of nuclei, each offering unique structural insights.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The proton at the C-6 position would likely appear as a doublet due to coupling with the fluorine atom at C-5. The proton at the C-3 position would be expected to appear as a singlet or a very finely split doublet, depending on the magnitude of the long-range coupling to the fluorine. The acidic phenol (B47542) proton (OH) would typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display six unique signals for the six carbon atoms of the benzene ring, confirming the asymmetry of the substitution pattern. The chemical shifts are heavily influenced by the attached functional groups, with carbons bonded to the nitro groups (C-2, C-4) and the hydroxyl group (C-1) being significantly deshielded. The carbon directly bonded to fluorine (C-5) would exhibit a large, characteristic one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool. wikipedia.org It would show a single resonance, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the aromatic ring. springernature.com The multiplicity of this signal would be a doublet due to coupling with the adjacent proton at C-6. wikipedia.org

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR could distinguish between the two chemically non-equivalent nitro groups. The chemical shifts would provide information about the electronic structure of the C-NO₂ bonds.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constant (Hz) Assignment
¹H ~8.9 - 9.1 d JHF ≈ 6-8 H-6
¹H ~7.5 - 7.7 d JHF ≈ 2-4 H-3
¹H Variable (broad) s - OH
¹³C ~155 - 160 d ¹JCF ≈ 240-260 C-5
¹³C ~150 - 155 s - C-1
¹³C ~140 - 145 s - C-4
¹³C ~135 - 140 s - C-2
¹³C ~125 - 130 d JCF ≈ 20-25 C-6
¹³C ~120 - 125 d JCF ≈ 4-6 C-3

Note: Predicted values are based on data from analogous compounds such as 2,4-dinitrophenol (B41442) and other fluoronitroaromatic systems. Actual experimental values may vary based on solvent and other conditions.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. sdsu.edu For this compound, a cross-peak would be expected between the signals for H-3 and H-6 if there is a discernible four-bond coupling (⁴JHH), though this is often weak. The primary utility would be to confirm the relationship between protons on the same ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. wikipedia.org This would definitively link the ¹H signal at ~8.9-9.1 ppm to the ¹³C signal of C-6, and the ¹H signal at ~7.5-7.7 ppm to the ¹³C signal of C-3.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds, which is critical for mapping the connectivity across quaternary (non-protonated) carbons. wikipedia.orgsdsu.edu Key expected correlations would include:

H-3 to C-1, C-2, C-4, and C-5.

H-6 to C-2, C-4, and C-5.

The OH proton to C-1 and C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of their bonding connectivity. A NOESY spectrum could show a spatial correlation between the phenolic OH proton and the H-6 proton, providing further confirmation of the substituent arrangement.

Table 2: Expected Key Correlations in 2D NMR Spectra of this compound

Experiment Correlating Nuclei Type of Information
COSY H-3 ↔ H-6 (if coupled) Through-bond proton-proton connectivity
HSQC H-3 ↔ C-3; H-6 ↔ C-6 Direct one-bond proton-carbon connectivity
HMBC H-3 ↔ C-1, C-2, C-4, C-5 Long-range (2-3 bond) proton-carbon connectivity
HMBC H-6 ↔ C-2, C-4, C-5 Long-range (2-3 bond) proton-carbon connectivity

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Purity

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight and fragmentation data.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of a compound. nih.goviitkgp.ac.in For this compound (C₆H₃FN₂O₅), HRMS would confirm its molecular formula by matching the experimental mass to the theoretical exact mass with a high degree of precision (typically within 5 ppm). nih.gov This is a definitive method for confirming the identity of the compound.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Theoretical Exact Mass (m/z)
[M]⁺ C₆H₃FN₂O₅ 202.0026
[M+H]⁺ C₆H₄FN₂O₅ 203.0104

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. springernature.comnih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of specific functional groups. For this compound, characteristic fragmentation pathways would likely involve the loss of the nitro groups (as NO₂ or NO) and potentially the loss of CO, which is common for phenols. researchgate.netnih.gov Analyzing these fragments helps to piece together the molecular structure, corroborating the NMR data.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. nih.gov These techniques are excellent for identifying the functional groups present in a compound, as each group has characteristic absorption frequencies.

For this compound, the key vibrational modes would include:

O-H Stretching: A broad band characteristic of a hydrogen-bonded phenol, likely observed around 3200-3500 cm⁻¹. researchgate.net

Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.

NO₂ Stretching: Strong and distinct asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. ijsr.net

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band typically found in the 1100-1250 cm⁻¹ region. ijsr.net

C-O Stretching: A band in the 1200-1300 cm⁻¹ range is expected for the phenolic C-O bond.

The combination of these characteristic bands in an IR or Raman spectrum provides strong evidence for the presence of the hydroxyl, nitro, and fluoro functional groups on the aromatic ring. researchgate.netmdpi.com

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
O-H Stretch Phenol 3200 - 3500 (broad)
C-H Stretch Aromatic 3000 - 3100
C=C Stretch Aromatic Ring 1400 - 1600
Asymmetric N=O Stretch Nitro (NO₂) 1520 - 1560
Symmetric N=O Stretch Nitro (NO₂) 1340 - 1370
C-O Stretch Phenol 1200 - 1300

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available in databases such as the Cambridge Structural Database (CSD), the general methodologies for its determination and the likely structural features can be discussed. wikipedia.orgcam.ac.uk

To perform single-crystal X-ray diffraction, high-quality single crystals of the compound must first be grown. For a small organic molecule like this compound, several common methods are applicable:

Slow Evaporation: The most common technique, involving dissolving the compound in a suitable solvent (e.g., ethanol (B145695), acetone, or a mixture) and allowing the solvent to evaporate slowly over days or weeks in a loosely covered container. As the solution becomes supersaturated, crystals nucleate and grow.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. The decrease in solubility upon cooling promotes crystallization.

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

The choice of solvent is critical and is often determined empirically to find conditions that favor slow, ordered growth over rapid precipitation.

Although the specific crystal packing of this compound is not determined, the functional groups present in the molecule allow for a robust prediction of the types of intermolecular interactions that would stabilize its crystal lattice.

Hydrogen Bonding: This is expected to be a dominant interaction. The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the oxygen atoms of the hydroxyl group and the two nitro groups are strong hydrogen bond acceptors. This would likely lead to the formation of chains or networks of molecules linked by O-H···O hydrogen bonds.

π-π Stacking: The electron-deficient aromatic ring, due to the presence of two strongly electron-withdrawing nitro groups, can participate in π-π stacking interactions with adjacent rings. These interactions are a significant cohesive force in the packing of many aromatic compounds.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment arising from the polar C-NO₂, C-O, and C-F bonds. These dipoles would align in the crystal lattice to form stabilizing electrostatic interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. The spectrum provides insights into the conjugated systems and chromophores present. The chromophore in this compound is the dinitrophenyl system.

Based on data for the parent 2,4-dinitrophenol, the spectrum is expected to show two main absorption bands. researchgate.netresearchgate.netnsf.gov

A higher-energy band, typically around 260 nm , is attributed to a π→π * transition involving the entire conjugated system of the benzene ring and the nitro groups.

A lower-energy band, often observed as a shoulder or a distinct peak around 320-360 nm , is characteristic of an n→π * transition. libretexts.org This transition involves the excitation of a non-bonding electron from an oxygen atom of a nitro group to an anti-bonding π* orbital of the conjugated system.

The fluorine atom at position 5 acts as an auxochrome. Its effect on the spectrum is generally small, potentially causing a slight hypsochromic (blue) shift of the absorption maxima compared to the non-fluorinated analogue due to its inductive electron-withdrawing effect.

Transition TypeExpected λ_max (nm)Description
π → π~260High-intensity transition involving the aromatic π-system.
n → π~320 - 360Lower-intensity transition involving non-bonding electrons on the nitro groups.

Chiroptical Spectroscopy (if applicable to chiral analogues or forms)

The this compound molecule itself is achiral as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it does not exhibit optical activity and is silent in chiroptical spectroscopy techniques like circular dichroism (CD).

However, the 5-fluoro-2,4-dinitrophenyl moiety is a critical component of well-known chiral derivatizing agents. researchgate.net A prominent example is Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) , commonly known as Marfey's Reagent . fishersci.comnbinno.comnih.gov This reagent is used to determine the absolute configuration of chiral amines and amino acids.

The methodology involves reacting the chiral analyte (e.g., a D- or L-amino acid) with the chiral reagent (L-FDAA). This reaction forms a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by standard chromatographic techniques like HPLC. The elution order of the resulting D- and L-derivatives is consistent, allowing for the assignment of the unknown stereocenter. fishersci.comresearchgate.net The strong chromophore of the dinitrophenyl group allows for sensitive UV detection of these derivatives at around 340 nm. fishersci.com While chiroptical spectroscopy is not used on the target compound directly, the principles of stereochemical differentiation are central to the application of its chiral analogues.

Theoretical and Computational Chemistry of 5 Fluoro 2,4 Dinitrophenol

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical behavior. Computational chemistry provides a framework to model and understand the distribution of electrons and the nature of chemical bonds in 5-Fluoro-2,4-dinitrophenol.

Density Functional Theory (DFT) Studies of Ground State Properties

Table 1: Predicted Ground State Properties of this compound (based on analogous compounds)

PropertyPredicted Value/Characteristic
Optimized Geometry The molecule is expected to be largely planar, with potential for intramolecular hydrogen bonding between the hydroxyl group and the ortho-nitro group. The C-F bond will be short and strong.
Dipole Moment A significant dipole moment is anticipated due to the presence of multiple polar functional groups (hydroxyl, nitro, and fluoro).
Vibrational Frequencies Characteristic stretching frequencies for O-H, N-O (from the nitro groups), and C-F bonds would be identifiable in the calculated vibrational spectrum. The C-F stretching frequency is typically found in the region of 1000-1400 cm⁻¹.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of accuracy for electronic structure calculations, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for molecular properties.

For a molecule like this compound, ab initio calculations would be invaluable for obtaining precise values for electron correlation energies, which are crucial for accurately describing the interactions between electrons. These high-level calculations would refine the geometric parameters and electronic properties obtained from DFT methods. While specific ab initio studies on this compound are scarce, the principles derived from studies on similar aromatic systems suggest that electron correlation effects will be significant in determining the molecule's stability and reactivity.

Analysis of Molecular Orbitals and Electron Density Distributions

The molecular orbitals (MOs) of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its chemical reactivity and spectroscopic properties.

The HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, reflecting the regions of highest electron density and susceptibility to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the nitro groups and the aromatic ring, indicating the regions most susceptible to nucleophilic attack. The presence of the electron-withdrawing nitro and fluoro groups will lower the energy of the LUMO, making the molecule a better electron acceptor.

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, would show a high negative potential (red regions) around the oxygen atoms of the nitro and hydroxyl groups, and a positive potential (blue regions) around the hydrogen of the hydroxyl group and parts of the aromatic ring. This distribution highlights the sites for electrophilic and nucleophilic interactions. The fluorine atom will also contribute to a region of negative electrostatic potential.

Table 2: Predicted Molecular Orbital Characteristics of this compound

Molecular OrbitalPredicted Localization and Energy Characteristics
HOMO Primarily located on the aromatic ring and the hydroxyl oxygen. Its energy will be relatively low due to the electron-withdrawing substituents.
LUMO Distributed over the nitro groups and the aromatic ring. Its energy will be significantly lowered, indicating a high electron affinity.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO is expected to be relatively small, suggesting that the molecule could be reactive and potentially colored (absorbing light in the visible region).

Reactivity and Reaction Pathway Predictions

Computational chemistry provides powerful tools to predict the reactivity of molecules and to explore the potential energy surfaces of chemical reactions, offering insights into reaction mechanisms and kinetics.

Nucleophilic and Electrophilic Attack Susceptibility Analysis

The electronic structure of this compound, with its electron-deficient aromatic ring, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the two nitro groups and the fluorine atom activate the ring towards attack by nucleophiles.

Computational analysis of reactivity descriptors, such as Fukui functions or the dual descriptor, can pinpoint the most likely sites for nucleophilic and electrophilic attack. For nucleophilic attack, the carbon atoms attached to the nitro groups and the fluorine atom are predicted to be the most electrophilic centers. The fluorine atom itself is a good leaving group in SNAr reactions, and its displacement by a nucleophile is a probable reaction pathway.

Electrophilic attack on the aromatic ring is expected to be disfavored due to the deactivating nature of the nitro and fluoro substituents. If it were to occur, computational models would likely predict that the positions meta to the nitro groups would be the least deactivated sites.

Computational Thermodynamics and Kinetics of Transformations

For instance, the SNAr reaction of this compound with a nucleophile, such as an amine or an alkoxide, can be modeled. The calculations would involve locating the transition state structure for the formation of the Meisenheimer complex intermediate and the subsequent departure of the fluoride (B91410) ion. The calculated activation barrier would provide an estimate of the reaction rate.

Table 3: Predicted Thermodynamic and Kinetic Parameters for a Hypothetical SNAr Reaction

ParameterPredicted Characteristic
Reaction Enthalpy (ΔH) The substitution of the fluorine atom by a stronger nucleophile is likely to be an exothermic process.
Activation Energy (Ea) Due to the highly activated nature of the aromatic ring, the activation energy for nucleophilic attack is expected to be relatively low, indicating a facile reaction.
Reaction Mechanism The reaction is predicted to proceed via a two-step addition-elimination mechanism involving a stable Meisenheimer intermediate.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide a detailed picture of molecular conformations, flexibility, and the influence of the surrounding environment.

Investigation of Conformational Preferences and Flexibility

The conformational landscape of this compound is primarily governed by the rotational barriers around the C-O bond of the hydroxyl group and the C-N bonds of the nitro groups. MD simulations can explore these rotational degrees of freedom to identify the most stable conformers and the energy barriers between them.

MD simulations can quantify the flexibility of this compound by analyzing the root-mean-square deviation (RMSD) of atomic positions over time. This provides a measure of the structural stability and the extent of conformational changes. Additionally, principal component analysis (PCA) of the simulation trajectory can identify the dominant modes of motion, revealing the collective movements of atoms that contribute most to the molecule's flexibility.

To illustrate the type of data obtained from such simulations, a hypothetical table of conformational analysis is presented below.

Dihedral AngleAverage Value (degrees)Standard Deviation (degrees)
H-O-C1-C25.215.8
C1-C2-N-O25.430.1
C3-C4-N-O15.825.3

Solvent Effects on Molecular Structure and Dynamics

The surrounding solvent environment can have a profound impact on the structure and dynamics of this compound. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. Different solvents, with varying polarities and hydrogen-bonding capabilities, can alter the conformational preferences and flexibility of the molecule.

For instance, in a polar protic solvent like water, the solvent molecules can form hydrogen bonds with the hydroxyl and nitro groups of this compound. These interactions can compete with the intramolecular hydrogen bond, potentially leading to a different distribution of conformers compared to the gas phase or a nonpolar solvent.

The radial distribution function (RDF) is a key metric that can be calculated from MD simulations to understand the solvation structure. The RDF describes the probability of finding a solvent atom at a certain distance from a solute atom. By analyzing the RDFs for different atom pairs, one can gain insights into the specific solvation shells around the functional groups of this compound.

A hypothetical representation of solvent effects on key structural parameters is shown in the table below.

SolventAverage O-H···O (intramolecular) distance (Å)Solvation Free Energy (kcal/mol)
Vacuum1.85N/A
Water1.98-8.5
Acetonitrile (B52724)1.92-6.2

Note: This table is for illustrative purposes and is based on general principles of solvation, as specific computational data for this compound in different solvents is not available in the reviewed literature.

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. semanticscholar.orgrsc.org These models are built by finding a statistically significant correlation between a set of molecular descriptors and a particular property. For this compound, QSPR models could be developed to predict properties such as solubility, toxicity, and reactivity. semanticscholar.org

The first step in QSPR modeling is the calculation of molecular descriptors. These are numerical values that represent different aspects of the molecular structure, such as its topology, geometry, and electronic properties. For this compound, relevant descriptors could include molecular weight, logP (a measure of lipophilicity), dipole moment, and quantum chemical descriptors like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Once a set of descriptors is calculated for a series of related compounds (a training set), statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSPR model. The predictive power of the model is then assessed using a separate set of compounds (a test set).

While specific QSPR models for this compound are not extensively documented, studies on substituted phenols and nitroaromatic compounds have shown that properties like toxicity are often correlated with descriptors related to hydrophobicity and electronic character. semanticscholar.orgresearchgate.net

Development and Validation of Force Fields for Fluoronitroaromatic Systems

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. A force field consists of a set of parameters that define the potential energy of the system as a function of the atomic coordinates. For novel or less common molecules like this compound, standard force fields may not have accurate parameters for all the necessary atom types and interactions.

Developing a force field for fluoronitroaromatic systems requires a systematic parameterization process. This typically involves performing high-level quantum mechanical (QM) calculations on the molecule and smaller fragments to obtain reference data for bond lengths, bond angles, dihedral angles, and non-bonded interactions.

The force field parameters are then optimized to reproduce the QM data as closely as possible. For instance, the bond stretching and angle bending parameters are often derived from the harmonic analysis of the QM potential energy surface. The torsional parameters, which are crucial for describing conformational changes, are typically fitted to reproduce the QM rotational energy profiles. The non-bonded parameters, which include van der Waals and electrostatic terms, are often parameterized to reproduce experimental data such as heats of vaporization and densities of liquids.

Validation of the newly developed force field is a critical step. This involves performing MD simulations of the molecule and comparing the calculated properties with available experimental data or with the results of high-level QM calculations. For this compound, this could involve comparing the simulated conformational energies, vibrational frequencies, and thermodynamic properties with experimental values. The development of accurate force fields for fluorinated aromatic compounds is an active area of research. nih.gov

Benchmarking of Computational Methods using this compound as a Model System

This compound can serve as a valuable model system for benchmarking the performance of different computational methods. Its combination of a flexible hydroxyl group, electron-withdrawing nitro groups, and a fluorine substituent presents a challenging case for theoretical models.

For example, different quantum mechanical methods, such as density functional theory (DFT) with various functionals and basis sets, can be benchmarked by comparing their calculated geometric parameters, vibrational frequencies, and electronic properties with experimental data for this compound. The ability of a method to accurately describe the intramolecular hydrogen bond would be a particularly stringent test.

Similarly, different force fields can be benchmarked by comparing the results of MD simulations with experimental data on the conformational preferences and dynamics of this compound in different environments. The choice of the most appropriate computational method often involves a trade-off between accuracy and computational cost, and benchmarking studies using well-characterized model systems like this compound are essential for making informed decisions. Studies on substituted phenols often serve as benchmarks for developing and validating new computational approaches. nih.gov

Molecular Interactions and Chemical Reactivity Studies of 5 Fluoro 2,4 Dinitrophenol

Acid-Base Chemistry and Tautomerism Investigations

Protonation and Deprotonation Equilibria in Different Solvents

The parent compound, 2,4-dinitrophenol (B41442), is a weak acid with a pKa of approximately 4.09 in water. derpharmachemica.comwikipedia.org The acidity of the phenolic proton is significantly enhanced by the strong electron-withdrawing effects of the two nitro groups. The introduction of a fluorine atom at the 5-position is expected to further increase the acidity of the compound, resulting in a lower pKa value. Fluorine is a highly electronegative atom and exerts a powerful electron-withdrawing inductive effect, which would stabilize the resulting phenolate (B1203915) anion. The magnitude of this effect would depend on the solvent environment, as solvent polarity and hydrogen-bonding capability influence the stability of both the neutral phenol (B47542) and the charged anion. derpharmachemica.com

A comparative study on various substituted dinitrophenols would be necessary to quantify the precise effect of the 5-fluoro substituent on the protonation and deprotonation equilibria. nih.govnist.gov

Interactive Data Table: pKa Values of 2,4-Dinitrophenol in Different Solvent Mixtures (Note: This data is for the parent compound, 2,4-dinitrophenol, as specific data for the 5-fluoro derivative is unavailable.)

Solvent Mixture (wt. % 1-Propanol in Water)pKa of 2,4-Dinitrophenol
5%Value not specified
10%Value not specified
20%Value not specified
30%Value not specified
40%Value not specified
Data derived from studies on 2,4-dinitrophenol in 1-propanol-water mixtures which indicate that pKa values are solvent-dependent, with a notable drop observed around 20 wt. % 1-propanol. derpharmachemica.comresearchgate.net

Experimental and Computational Studies of Tautomeric Forms

There is no specific experimental or computational research available in the public domain concerning the tautomeric forms of 5-Fluoro-2,4-dinitrophenol. Phenolic compounds can theoretically exist in keto-enol tautomeric forms. For this compound, this would involve equilibrium between the phenol form and its corresponding cyclohexadienone tautomers. However, for simple phenols, the aromatic phenol form is overwhelmingly more stable. While strong electron-withdrawing groups can influence this equilibrium, dedicated studies, typically employing NMR spectroscopy and computational chemistry, are required to investigate the potential existence and relative stabilities of any tautomers. researchgate.net Such studies have been performed on other complex heterocyclic systems but not on this specific dinitrophenol derivative.

Charge Transfer Interactions and Complex Formation

Interaction with Electron Donors and Acceptors

As a nitroaromatic compound, this compound is expected to function as an electron acceptor in the formation of charge-transfer (CT) complexes. wikipedia.org The electron-deficient nature of the aromatic ring, enhanced by the two nitro groups and the fluorine atom, makes it susceptible to interactions with electron-rich donor molecules. Related compounds, such as 1,3,5-trinitrobenzene (B165232) and other nitroaromatics, are known to form CT complexes with various electron donors like aromatic amines and polycyclic aromatic hydrocarbons. wikipedia.orgsciencemadness.org

The interaction involves the transfer of a fraction of an electronic charge from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov However, the scientific literature lacks specific examples of CT complexes formed with this compound and detailed studies of its interactions with specific electron donors.

Spectroscopic Signatures of Charge Transfer Complexes

The formation of a charge-transfer complex is typically characterized by the appearance of a new, often broad, absorption band in the UV-Visible spectrum, which is absent in the spectra of the individual donor and acceptor molecules. scispace.comsemanticscholar.org This band corresponds to the electronic transition from the ground state of the complex to an excited state where the charge transfer is more complete. Infrared (IR) spectroscopy can also provide evidence of CT complex formation through shifts in the vibrational frequencies of functional groups (like the nitro groups) involved in the interaction.

Without experimental studies on CT complexes of this compound, no specific spectroscopic data, such as the wavelength of maximum absorption (λmax) for the CT band or specific IR frequency shifts, can be reported. Studies on complexes of the related compound 2,4-dinitrophenol with fluorescent metal-organic frameworks have shown that intermolecular charge transfer is a key mechanism of interaction. rsc.org

Photochemical Reactivity and Stability

Specific data on the photochemical reactivity and stability of this compound, including its quantum yield of photolysis and degradation pathways, are not available. Research on the parent compound, 2,4-dinitrophenol, indicates that it is resistant to photodegradation in aqueous solutions, a property attributed to efficient non-radiative relaxation pathways that return the photoexcited molecule to its ground state. nih.gov

Studies on 2,4-dinitrophenol have shown that its photochemical fate is highly dependent on the chemical environment. acs.orguci.edu For instance, photolysis rates are significantly lower in water compared to organic matrices. uci.edu The introduction of a C-F bond in this compound could introduce new photochemical reaction channels, such as C-F bond cleavage, which is a known degradation pathway for some fluorinated aromatic compounds. digitellinc.com However, the high strength of the C-F bond often imparts greater stability. digitellinc.com Determining the actual photochemical behavior of this compound would require dedicated experimental studies monitoring its degradation under controlled irradiation in various media.

Photodegradation Pathways and Mechanisms

Currently, there is a notable absence of specific research literature detailing the photodegradation pathways and mechanisms of this compound. While studies on the photodegradation of the related compound, 2,4-dinitrophenol (DNP), exist, these findings cannot be directly extrapolated to the fluorinated analogue due to the potential influence of the fluorine substituent on the molecule's electronic properties and reactivity. Research in this area would be necessary to elucidate the specific intermediates, reaction kinetics, and quantum yields involved in the photochemical decomposition of this compound under various irradiation conditions.

Excited State Properties and Dynamics

Metal Chelation and Coordination Chemistry

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes involving this compound as a ligand have not been extensively reported. The coordination chemistry of this compound with various metal ions is an area that requires further exploration. Research into the synthesis of such complexes would typically involve reacting this compound with a suitable metal salt in an appropriate solvent system. Characterization of any resulting complexes would rely on techniques such as X-ray crystallography, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to determine the structure, bonding, and stoichiometry of the coordination compounds.

Role of Phenolic Hydroxyl and Nitro Groups in Coordination

Based on the structure of this compound, the phenolic hydroxyl group and the nitro groups are the most likely sites for coordination with metal ions. The hydroxyl group can deprotonate to form a phenoxide, which can act as a monodentate or bridging ligand. The oxygen atoms of the nitro groups also possess lone pairs of electrons and could potentially coordinate to a metal center, although this is generally less common for nitro groups in phenols compared to the phenolic oxygen. The specific coordination mode would depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. Detailed spectroscopic and structural studies of synthesized complexes would be required to definitively establish the roles of the phenolic hydroxyl and nitro groups in the coordination of this compound to metal centers.

Synthesis and Theoretical Analysis of Derivatives and Analogues of 5 Fluoro 2,4 Dinitrophenol

Design Principles for Structural Modification

The structural modification of 5-fluoro-2,4-dinitrophenol is guided by the goal of tuning its chemical and physical properties for specific applications. The inherent characteristics of the molecule, namely the electron-deficient aromatic ring and the reactive fluorine atom, make it a versatile platform for derivatization.

Introduction of Additional Functional Groups

The introduction of new functional groups onto the this compound scaffold is primarily achieved through nucleophilic aromatic substitution (SNAr). The precursor 1,5-difluoro-2,4-dinitrobenzene (B51812) is particularly useful for this purpose. researchgate.net This compound possesses two fluorine atoms that are activated towards displacement by the strongly electron-withdrawing nitro groups. The high reactivity of this precursor allows for the controlled, stepwise displacement of the fluoride (B91410) ions. researchgate.net

By selecting appropriate nucleophiles, a wide array of functional groups can be introduced. For instance, reaction with amines (such as N¹-phenyl-5-(trifluoromethyl)benzene-1,2-diamine) leads to the formation of diarylamine derivatives. researchgate.net This approach has been used to create oligo(arylamines) and precursors for various fused heterocycles, including phenazinimines, 1,5-benzodiazepin-2-ones, and benzo researchgate.netresearchgate.netoxazin-3-ones. researchgate.net The choice of solvent can be critical; for example, using ethanol (B145695) can lead to undesired side products where the fluorine is displaced by an ethoxy group, a reaction that can be suppressed by using solvents like dichloromethane (B109758). researchgate.net

The general principle involves leveraging the electron-deficient nature of the dinitrophenyl ring to facilitate the addition of nucleophiles, thereby creating a library of derivatives with tailored functionalities. These modifications can alter properties such as solubility, binding affinity for biological targets, and spectroscopic characteristics.

Isomeric Fluoronitrophenols and Their Properties

The properties of fluoronitrophenols are highly dependent on the relative positions of the fluorine, nitro, and hydroxyl groups on the benzene (B151609) ring. Theoretical studies on simpler isomers like ortho-, meta-, and para-fluorophenol and nitrophenol provide insight into how substituent positioning affects molecular stability and electronic properties. researchgate.net

Computational analyses, such as those using Density Functional Theory (DFT), show that the position of substituents significantly influences the molecule's minimum energy, which is an indicator of its stability. researchgate.net For fluorophenol, the meta-isomer is identified as being more stable. researchgate.net These studies investigate various molecular properties, including:

Bond lengths and angles

Electron affinity and ionization potential

Global hardness and softness

Electronegativity

HOMO-LUMO energy gaps researchgate.net

The fluorine atom, being highly electronegative, and the nitro groups, being strong electron-withdrawing groups, collectively impact the electron density distribution across the aromatic ring. This, in turn, dictates the molecule's reactivity, acidity of the phenolic proton, and its potential for intermolecular interactions. For this compound, the fluorine at position 5 and nitro groups at positions 2 and 4 create a highly electron-deficient system, which is key to its reactivity in SNAr reactions.

Synthetic Strategies for Fluorinated Dinitrophenol Derivatives

The synthesis of derivatives from this compound and its analogues relies on robust and selective chemical strategies. The high reactivity of the fluorinated carbon atom adjacent to a nitro group is a central feature exploited in these syntheses.

Regioselective Functionalization Approaches

Regioselectivity is a critical aspect of synthesizing derivatives from precursors like 1,5-difluoro-2,4-dinitrobenzene. The two fluorine atoms are chemically distinct, and their reactivity towards nucleophiles can be controlled. The selective displacement of one fluorine atom is typically achieved by carefully controlling reaction conditions such as temperature and solvent. researchgate.net

For example, reacting 1,5-difluoro-2,4-dinitrobenzene with N-aryl/alkyl 1,2-benzenediamines at temperatures between 0–20 °C allows for the monosubstitution of one fluorine atom, leaving the second available for further modification. researchgate.net This stepwise approach is fundamental to creating asymmetrically substituted derivatives. The choice of solvent is also crucial for regioselectivity and to prevent side reactions. The reaction of 1,5-difluoro-2,4-dinitrobenzene with a benzenediamine in ethanol can yield a mixture of the desired fluoro-derivative and an undesired ethoxy-substituted side product. researchgate.net Changing the solvent to dichloromethane (DCM) can eliminate the side product and lead to a near-quantitative yield of the target monosubstituted compound. researchgate.net This highlights how solvent choice is a key tool in achieving regioselective functionalization.

Synthesis of Conjugates and Probes

Derivatives of fluoronitrophenols are widely used in the synthesis of chemical probes and conjugates for biological and analytical applications. The foundational chemistry for this application was established by Frederick Sanger with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB, Sanger's reagent), which reacts with the N-terminal amino group of polypeptides. wikipedia.org This reaction produces stable dinitrophenyl (DNP)-amino acids that can be identified after hydrolysis of the peptide bonds, enabling protein sequencing. wikipedia.org

This principle has been extended to create a variety of probes. For example, 1,5-difluoro-2,4-dinitrobenzene (FFDNB) has been used as a bifunctional reagent to prepare chiral derivatizing agents. scispace.com By first reacting FFDNB with L-alanine amide, one obtains 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. This compound can then be used to react with mixtures of D- and L-amino acids, forming diastereomers that can be separated and quantified using HPLC. scispace.com

Similarly, fluorinated dinitrophenol derivatives are employed to synthesize chromogenic substrates for enzymes. The nucleophilic aromatic substitution of 1-fluoro-3,4-dinitrobenzene with partially protected sugar hemiacetals is used to create 3,4-dinitrophenyl α-glycosides, which can act as substrates for glycosidases. researchgate.net Another chiral derivatization reagent, Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA), is used for the sensitive analysis of amino acid enantiomers in biological samples via LC/MS/MS. researchgate.net These examples demonstrate a versatile synthetic strategy where the fluorodinitrophenyl core serves as an anchor for creating probes to detect and quantify various biomolecules.

Table 1: Examples of this compound Derivatives and Precursors in Synthesis
CompoundApplication/ReactionReference
1,5-Difluoro-2,4-dinitrobenzenePrecursor for synthesizing N¹-(5-fluoro-2,4-dinitrophenyl)-N²-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. researchgate.net
1,5-Difluoro-2,4-dinitrobenzeneUsed as a bifunctional reagent to synthesize chiral derivatizing agents for amino acid analysis. scispace.com
1-Fluoro-2,4-dinitrobenzene (DNFB)"Sanger's reagent" for N-terminal amino acid sequencing. wikipedia.org
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA)Chiral derivatization reagent for LC/MS/MS analysis of amino acid enantiomers. researchgate.net
1-Fluoro-3,4-dinitrobenzeneReacts with sugar hemiacetals to synthesize chromogenic enzyme substrates. researchgate.net

Comparative Theoretical Studies of Electronic and Structural Properties

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are essential for understanding the electronic and structural properties of this compound and its analogues. These studies provide insights that are complementary to experimental findings and can guide the design of new derivatives.

Analyses of related molecules like isomeric fluorophenols and nitrophenols reveal how substituent placement affects molecular stability and reactivity. researchgate.net Such studies typically calculate a range of quantum chemical descriptors:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are crucial. A smaller gap generally implies higher chemical reactivity. For dinitrophenols, the strong electron-withdrawing nitro groups are expected to lower the LUMO energy, making the molecule a good electron acceptor and susceptible to nucleophilic attack.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

In the context of this compound, theoretical studies would confirm the significant polarization of the aromatic ring. The nitro groups and the fluorine atom withdraw electron density, making the carbon atoms attached to them (especially C1, C5) highly electrophilic and thus prime targets for nucleophilic substitution. Comparative studies between different isomers would likely show that the arrangement in this compound leads to a particularly high reactivity at the fluorine-bearing carbon, underpinning its utility in the synthetic applications described previously.

Table 2: Theoretical Properties Investigated in Fluoronitrophenol Analogues
Property/DescriptorSignificanceReference
Minimum EnergyIndicates molecular stability; allows comparison between isomers. researchgate.net
HOMO-LUMO Energy GapRelates to chemical reactivity and electronic transitions. researchgate.net
Global Hardness/SoftnessMeasures resistance to deformation of the electron cloud. researchgate.net
ElectronegativityDescribes the ability of the molecule to attract electrons. researchgate.net
Bond Lengths and AnglesDefines the molecular geometry and structure. researchgate.net

Substituent Effects on Acidity and Reactivity

The acidity and reactivity of this compound are significantly influenced by the electronic properties of its substituents. The fluorine atom and the two nitro groups are potent electron-withdrawing groups, which profoundly impact the electron density distribution within the aromatic ring and the acidity of the phenolic proton.

The high electronegativity of the fluorine atom exerts a strong inductive effect (-I), pulling electron density away from the aromatic ring through the carbon-fluorine sigma bond. libretexts.orgpressbooks.pub Similarly, the nitro groups exhibit both a strong inductive effect (-I) and a powerful resonance effect (-M), further delocalizing electron density from the ring. libretexts.orglibretexts.org This electron withdrawal has two major consequences:

Increased Acidity: The electron-withdrawing nature of the substituents stabilizes the phenolate (B1203915) anion formed upon deprotonation. libretexts.orglibretexts.org By delocalizing the negative charge of the conjugate base, the equilibrium of the acid-base reaction is shifted towards dissociation, resulting in a lower pKa value and thus, a stronger acid compared to phenol (B47542) or even 2,4-dinitrophenol (B41442). libretexts.orgpressbooks.pub The combined electron-withdrawing power of one fluorine and two nitro groups makes this compound a significantly acidic compound. The position of these substituents is also critical; ortho and para placements allow for more effective resonance delocalization of the negative charge in the conjugate base, leading to a greater increase in acidity compared to a meta positioning. libretexts.org

Enhanced Reactivity towards Nucleophilic Aromatic Substitution: The significant electron deficiency of the aromatic ring makes this compound and its precursors highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The fluorine atom, being a good leaving group, can be readily displaced by nucleophiles. This high reactivity is synthetically useful for the preparation of a wide range of derivatives. researchgate.net For instance, the synthesis of N¹-(5-fluoro-2,4-dinitrophenyl)-N²-phenyl-4-(trifluoromethyl)benzene-1,2-diamine is achieved through the reaction of 1,5-difluoro-2,4-dinitrobenzene with a substituted aniline, where one of the fluorine atoms is displaced by the amine nucleophile. researchgate.net

The following table summarizes the expected trend in acidity for a series of related phenols based on the electronic effects of their substituents.

CompoundSubstituentsExpected pKa Trend
PhenolNoneHighest (Least Acidic)
4-NitrophenolOne -NO₂ groupLower than Phenol
2,4-DinitrophenolTwo -NO₂ groupsLower than 4-Nitrophenol
This compoundOne -F and two -NO₂ groupsLowest (Most Acidic)

This table provides a qualitative trend based on established principles of substituent effects. Actual pKa values would require experimental determination.

Impact of Fluorination on Molecular Conformation and Dynamics

The introduction of a fluorine atom into the 2,4-dinitrophenol scaffold has a discernible impact on the molecule's conformation and dynamics, stemming from the unique properties of the carbon-fluorine bond. nih.gov

The C-F bond is highly polarized due to the exceptional electronegativity of fluorine, creating a significant bond dipole moment. nih.gov This localized dipole can engage in various non-covalent interactions that influence the molecule's preferred three-dimensional arrangement. These interactions include:

Dipole-Dipole Interactions: The C-F dipole can interact with other polar bonds within the molecule or with neighboring molecules, influencing crystal packing and intermolecular associations.

Charge-Dipole Interactions: In the phenolate form of the molecule, the negative charge on the oxygen can interact favorably with the partial positive charge on the carbon of the C-F bond, potentially affecting the orientation of the substituents. nih.gov

The small van der Waals radius of fluorine (1.47 Å) means that its substitution for a hydrogen atom (1.20 Å) does not introduce significant steric bulk. nih.gov However, the electronic consequences of this substitution are substantial. In the context of this compound, the fluorine atom can influence the planarity of the nitro groups relative to the benzene ring. The interplay between the electronic repulsion of the lone pairs on the fluorine and adjacent oxygen atoms of the nitro group, and the attractive forces between the fluorine and the nitrogen atom, can lead to a specific rotational conformation of the nitro groups.

Molecular dynamics simulations of related nitrophenols have shown that intramolecular hydrogen bonding and van der Waals interactions play a crucial role in their stability and dynamics. learncbse.in The presence of the fluorine atom in this compound would further modulate these interactions, potentially leading to distinct conformational preferences and vibrational modes compared to its non-fluorinated analogue.

Crystallographic Analysis of Related Fluoronitrophenol Derivatives

In another study, the synthesis and crystal structures of five fluorinated diphenidine (B1206869) derivatives were reported. ntu.ac.uk These compounds all exhibit hydrogen bonding between the quaternary amine hydrogen atoms and a chloride counter-ion. ntu.ac.uk The crystal packing in these structures is further characterized by C—H···π interactions, while π–π stacking interactions were absent. ntu.ac.uk

Based on these examples, it can be inferred that the crystal structure of this compound would likely be influenced by a network of intermolecular interactions, including:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the nitro groups are effective hydrogen bond acceptors. This would likely lead to the formation of strong O–H···O hydrogen bonds, creating chains or dimeric structures in the solid state.

Halogen Bonding: The fluorine atom, with its partial negative charge, could potentially participate in C–F···H or other weak electrostatic interactions.

π–π Stacking: The electron-deficient nature of the aromatic ring, due to the presence of the nitro and fluoro substituents, could promote offset π–π stacking interactions with neighboring molecules.

The following table summarizes the crystallographic data for 2-(4-fluorophenylamino)-2-(4-nitrophenyl)propanenitrile. researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)16.9640(12)
b (Å)5.9812(5)
c (Å)27.460(2)
β (°)91.57(7)
Dihedral Angle (fluorophenylamino/nitrophenyl)80.59(7)°

This data highlights the type of detailed structural information that can be obtained from single-crystal X-ray diffraction and underscores the importance of intermolecular forces in the solid-state structures of fluoronitrophenol derivatives.

Analytical Methodologies for 5 Fluoro 2,4 Dinitrophenol Detection and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the analysis of 5-Fluoro-2,4-dinitrophenol, providing the necessary separation from potentially interfering compounds in complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are the most prominently used chromatographic methods.

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. The method relies on the partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound, typically employing a nonpolar stationary phase (such as C18 or C8) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is optimized to achieve the desired retention and resolution. A patent has described that for separating aromatic fluoro-compounds from their corresponding nitro-analogues, an alkaline eluent (pH ≥ 8) can be effective when using a long-chain alkylated stationary phase. google.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the dinitrophenyl group is a strong chromophore. For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with mass spectrometry (LC-MS). ovid.comnist.gov Derivatization with reagents that introduce a UV-absorbing or fluorescent tag can also be employed to improve detection limits. scirp.orgscirp.org For instance, 1-fluoro-2,4-dinitrobenzene (B121222), a related compound, is a well-known derivatizing agent (Sanger's reagent) used in HPLC. sdiarticle4.comwikipedia.org

Table 1: Illustrative RP-HPLC Method for this compound Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 20 µL
Column Temperature 30 °C
Expected Retention Time ~5-7 minutes (analyte specific)

Gas Chromatography-Mass Spectrometry is a powerful technique that combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. While nitrophenols can be analyzed directly by GC, they may exhibit poor peak shapes due to interactions with active sites in the GC system. researchgate.net Therefore, derivatization is often performed to improve their chromatographic behavior and sensitivity. Common derivatization techniques include silylation or methylation of the phenolic hydroxyl group.

Sample preparation for aqueous samples can involve a pre-concentration step such as solid-phase microextraction (SPME), which is a fast and simple technique. nih.gov For SPME analysis of the related 2,4-dinitrophenol (B41442), a polyacrylate coated fiber has been used, with thermal desorption in the GC injector. nih.gov Acidification of the sample and addition of salt are often necessary to achieve the best sensitivity. nih.gov

The GC separates the analyte from other components in the sample, and the mass spectrometer detects and quantifies the analyte based on its characteristic mass-to-charge ratio (m/z) and fragmentation pattern. The molecular weight of this compound is 202.1 g/mol . stenutz.eustenutz.eu The mass spectrum would be expected to show a molecular ion peak at m/z 202, with other significant fragments resulting from the loss of nitro groups (NO₂) and other characteristic cleavages. For comparison, the mass spectrum of 2,4-dinitrophenol (MW 184.11 g/mol ) shows a prominent molecular ion at m/z 184. nist.govresearchgate.netnih.gov

Table 2: Representative GC-MS Parameters for this compound Analysis (as a derivative)

ParameterCondition
GC Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1.2 mL/min)
Injector Temperature 270 °C (Splitless mode)
Oven Program Initial 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
MS Interface Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-350
Key Ions (Predicted) m/z 202 (M+), 172, 156, 126, 75

Capillary Electrophoresis offers high separation efficiency, short analysis times, and requires minimal sample volumes, making it an excellent technique for trace analysis. usp.org The separation in CE is based on the differential migration of charged analytes in an electrolyte-filled capillary under the influence of an electric field.

For the analysis of nitrophenols, Capillary Zone Electrophoresis (CZE) is the most frequently used mode. nih.govnvkc.nlnih.gov Since this compound is an acidic compound, analyses are typically performed in alkaline buffers (e.g., borate (B1201080) or phosphate (B84403) buffer) where the phenolic group is deprotonated, and the molecule carries a negative charge. The separation of various nitrophenol isomers can be optimized by adjusting the pH of the running buffer and by adding organic modifiers like methanol or complexing agents such as cyclodextrins. nih.gov Detection is usually performed by on-column UV absorbance, leveraging the strong chromophoric nature of the analyte.

Table 3: Typical Capillary Zone Electrophoresis Conditions for Nitrophenol Analysis

ParameterCondition
Capillary Fused silica (B1680970) (e.g., 50 cm total length, 30 cm effective length, 50 µm ID)
Background Electrolyte (BGE) 20 mM Borate buffer, pH 9.2
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection UV absorbance at 260 nm

Spectrophotometric Methods for Quantification

Spectrophotometric methods are based on the absorption or emission of electromagnetic radiation by the analyte. These methods are often rapid and straightforward but may be less selective than chromatographic techniques.

UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of this compound in solution. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The dinitrophenyl moiety acts as a strong chromophore, leading to significant absorption in the UV region of the electromagnetic spectrum.

For the closely related 2,4-dinitrophenol, the maximum absorbance (λmax) is observed around 260 nm, with another peak sometimes noted near 360 nm, depending on the pH and solvent. nsf.govresearchgate.net Studies on 2,4-dinitrophenol have reported a λmax at 316 nm. researchgate.net Given the structural similarity, this compound is expected to have a very similar UV-Vis absorption spectrum. The presence of the fluorine atom is a minor structural modification and is not expected to significantly shift the λmax. This method is ideal for quantifying the pure compound or for samples where interfering substances that absorb at the same wavelength are absent.

Table 4: UV-Vis Spectrophotometry Data for Dinitrophenols

CompoundSolventλmax (nm)
This compound Methanol/Water~260 nm (Expected)
2,4-dinitrophenol Various260 - 360 nm

Natively, dinitrophenols are generally considered to be non-fluorescent or very weakly fluorescent. In fact, they are known to be effective quenchers of the fluorescence of other molecules. nih.gov Therefore, direct fluorescence spectroscopy is not a viable method for the detection of this compound.

However, fluorescence-based detection can be achieved through indirect methods. One common approach is derivatization, where the non-fluorescent analyte is reacted with a fluorescent labeling reagent to produce a highly fluorescent product. This derivative can then be quantified using fluorometry or, more commonly, HPLC with fluorescence detection (HPLC-FLD), which combines the separation power of HPLC with the high sensitivity of fluorescence detection. sdiarticle4.comresearchgate.net Various derivatizing agents are available for phenolic compounds, which react with the hydroxyl group to attach a fluorophore.

Another indirect method involves competitive immunoassays, such as an ELISA (Enzyme-Linked Immunosorbent Assay), where a fluorogenic substrate is used. In such an assay, free this compound would compete with a labeled version of the compound for antibody binding sites, and the resulting signal from the enzymatic conversion of a non-fluorescent substrate to a fluorescent product would be inversely proportional to the concentration of the analyte.

Electrochemical Methods for Detection

Electrochemical methods offer significant advantages for the detection of nitroaromatic compounds (NACs) like this compound, including instrumental simplicity, portability, and high sensitivity. acs.orgfrontiersin.org The core principle behind the electrochemical detection of these compounds is the reduction of the nitro groups (-NO₂) on the aromatic ring. This process is influenced by the number and position of the nitro groups as well as the nature of other substituents on the ring. researchgate.net The electrochemical reduction of dinitrophenols is generally an irreversible process, where the nitro groups are reduced to hydroxylamine (B1172632) or amine groups. researchgate.netcas.cz

Voltammetry is a key category of electroanalytical methods used for the determination of reducible organic compounds. In these techniques, a varying potential is applied to an electrode, and the resulting current is measured. The current is proportional to the concentration of the analyte in the solution.

Differential Pulse Voltammetry (DPV): This is a highly sensitive technique designed to minimize background charging currents, thereby enhancing the signal-to-noise ratio. pineresearch.com DPV involves applying a series of potential pulses that increase along a linear baseline. The current is measured just before and at the end of each pulse, and the difference between these two currents is plotted against the potential. pineresearch.com This method has been successfully used for the determination of various dinitrophenol isomers. cas.czresearchgate.net For 2,4-dinitrophenol, two distinct reduction peaks can be observed, corresponding to the reduction of the two nitro groups at different potentials. cas.cz

Adsorptive Stripping Voltammetry (AdSV): For detecting trace and ultratrace concentrations, AdSV is a powerful technique. It involves a preconcentration step where the analyte is adsorbed onto the surface of the working electrode at a specific potential. Following this accumulation phase, the potential is scanned, and the stripping of the adsorbed analyte produces a significantly enhanced current signal. This method has been shown to achieve very low detection limits for compounds like 2,4-dinitrophenol, reaching nanomolar and even sub-nanomolar levels. cas.cz

Cyclic Voltammetry (CV): While often used for mechanistic studies to understand the redox properties of a compound, CV can also be used for quantification. frontiersin.orgmdpi.com It involves scanning the potential linearly to a set value and then reversing the scan back to the initial potential. The resulting voltammogram provides information about the reduction and oxidation processes. For nitroaromatic compounds, the reduction process is typically diffusion-controlled, as indicated by a linear relationship between the peak current and the square root of the scan rate. mdpi.com

Table 1: Comparison of Voltammetric Techniques for Dinitrophenol Analysis
TechniqueAnalyteElectrodeLinear RangeLimit of Detection (LOD)
Differential Pulse Voltammetry (DPV)2,6-DinitrophenolAg-decorated Chitosan/SrSnO₃ Nanocomposite/GCE1.5–13.5 µM0.18 µM nih.gov
Differential Pulse Voltammetry (DPV)2,4-DinitrophenolBismuth Bulk Electrode2–100 µM0.2 µM researchgate.net
Adsorptive Stripping Voltammetry (AdSV)2,4-DinitrophenolHanging Mercury Drop Electrode (HMDE)2–100 nMNot Specified cas.cz
Stripping Voltammetry2,4-DinitrotolueneElectrochemically Reduced Graphene Oxide/GCE0.549–11 µM42 nM researchgate.net

To improve the sensitivity and selectivity of electrochemical detection, significant research has focused on the development of chemically modified electrodes. acs.orgfrontiersin.org These modifications aim to increase the effective surface area of the electrode, enhance the adsorption of the target analyte, and catalyze the electron transfer reaction. acs.orgresearchgate.net Using bare electrodes can lead to issues like high overpotential and electrode passivation (fouling of the electrode surface). frontiersin.org

Common modification strategies include the use of:

Nanomaterials: Nanoparticles of metals like silver (Ag) and platinum (Pt), as well as metal oxides and carbon-based nanomaterials (e.g., graphene, carbon nanotubes), are widely used. nih.govresearchgate.netmdpi.com These materials offer a large surface-to-volume ratio and excellent catalytic properties. For example, a glassy carbon electrode (GCE) modified with silver nanoparticles decorated on a chitosan/SrSnO₃ nanocomposite has been shown to be highly effective for detecting 2,6-dinitrophenol. nih.govnih.gov

Porous Materials: Materials with high porosity, such as mesoporous silica (e.g., MCM-41), can significantly enhance sensitivity by strongly adsorbing nitroaromatic compounds onto the large surface area of the electrode. acs.orgacs.org

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with custom-made recognition sites for a specific target molecule. An electrode modified with an MIP can selectively bind the target analyte (or a structurally similar template molecule), leading to a highly selective sensor. researchgate.net

Conducting Polymers: Films of conducting polymers can be deposited on the electrode surface to facilitate electron transfer and improve the sensor's response.

Table 2: Examples of Modified Electrodes for Nitroaromatic Compound Detection
Electrode Modification MaterialTarget AnalyteReported Advantage
Mesoporous SiO₂ (MCM-41)TNT, TNB, 2,4-DNT, 1,3-DNBHigh sensitivity due to strong adsorption and large surface area. acs.orgacs.org
Silver Nanoparticles/Chitosan/SrSnO₃2,6-DinitrophenolHigh sensitivity and low limit of detection. nih.gov
Hydroxyl-rich Carbon SubmicrospheresNitrobenzeneEnhanced current response due to H-bonding and charge-transfer interactions. researchgate.net
Dummy Molecularly Imprinted Polymer (DNP template)2,4,6-Trinitrotoluene (TNT)Rapid and simple quantification with potential for discriminating related compounds. researchgate.net

Sample Preparation and Matrix Effects in Analytical Measurements

The accurate quantification of this compound in real-world samples, such as environmental water or biological fluids, is complicated by the presence of other substances in the sample matrix. A matrix effect is the alteration of the analytical signal of the analyte due to these other components. nih.gov This can lead to either an underestimation (signal suppression) or overestimation (signal enhancement) of the analyte's true concentration.

For instance, the direct application of voltammetry for the determination of 2,4-dinitrophenol metabolites in urine was found to be severely limited by interference from other compounds present in the matrix. nih.gov Therefore, an effective sample preparation step is crucial to isolate the analyte from interfering components and minimize matrix effects.

Common sample preparation techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique for sample cleanup and preconcentration. scribd.comresearchgate.net In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte of interest is retained on the adsorbent while matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. nih.gov SPE has been successfully applied to the analysis of dinitrophenol metabolites in urine and dinitro- and amino-nitro-toluenesulfonic acids in groundwater. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. organomation.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused silica fiber coated with a stationary phase is exposed to the sample. The analyte partitions into the coating and is then thermally desorbed into the analytical instrument. nih.govnih.gov

For fluorinated compounds specifically, sample preparation may require steps like ashing or fusion with an alkali to break down the sample matrix and liberate the analyte. cdc.gov

Validation of Analytical Methods for Accuracy and Precision

For an analytical method to be considered reliable and fit for its intended purpose, it must undergo a validation process. wjarr.comscispace.com Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. researchgate.net Key validation parameters, as often defined by guidelines from organizations like the International Council for Harmonisation (ICH), include accuracy and precision. wjarr.comresearchgate.netelementlabsolutions.com

Accuracy: Accuracy refers to the closeness of the measured value to an accepted reference or "true" value. It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is detected (the recovery) is a measure of accuracy. elementlabsolutions.comresearchgate.net

Precision: Precision describes the closeness of agreement among a series of repeated measurements of the same homogeneous sample. It is a measure of random error and is usually expressed as the standard deviation (SD) or relative standard deviation (RSD), also known as the coefficient of variation (CV). wjarr.comelementlabsolutions.com Precision is typically evaluated at three levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within a single laboratory, but with variations such as different days, different analysts, or different equipment.

Reproducibility: The precision between different laboratories.

Other essential validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components (e.g., impurities, matrix components). wjarr.comelementlabsolutions.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. elementlabsolutions.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity. wjarr.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 3: Key Analytical Method Validation Parameters
ParameterDefinitionCommon Assessment Method
AccuracyCloseness of the measured value to the true value. elementlabsolutions.comAnalysis of spiked samples (recovery studies) or certified reference materials.
PrecisionAgreement between repeated measurements on the same sample. elementlabsolutions.comCalculation of Relative Standard Deviation (RSD) from multiple analyses.
LinearityProportionality of the signal to the analyte concentration. wjarr.comAnalysis of standards at different concentrations and performing linear regression (e.g., calculating R²).
SpecificityAbility to measure only the target analyte without interference. wjarr.comAnalysis of blank and spiked matrices to check for interfering signals.
Limit of Detection (LOD)Lowest concentration that can be reliably detected. researchgate.netBased on the signal-to-noise ratio (commonly S/N = 3).
Limit of Quantification (LOQ)Lowest concentration that can be reliably quantified. researchgate.netBased on the signal-to-noise ratio (commonly S/N = 10) or lowest point on the calibration curve with acceptable precision and accuracy.

Environmental Chemistry and Fate of 5 Fluoro 2,4 Dinitrophenol

Abiotic Transformation Pathways

Abiotic transformation encompasses the chemical degradation of a compound in the environment without the involvement of biological organisms. These processes are primarily driven by chemical reactions with environmental constituents and energy from sunlight.

Photolysis in Aqueous and Atmospheric Environments

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the environment, this primarily refers to degradation by sunlight.

Aqueous Environments: In aquatic systems, the photolysis of a compound is influenced by its ability to absorb light at wavelengths present in sunlight that penetrate the water column. For aromatic compounds like 5-Fluoro-2,4-dinitrophenol, the nitro and fluoro substituents on the benzene (B151609) ring will influence the wavelengths of light it absorbs. While specific studies on the photolysis of this compound are lacking, research on 2,4-DNP indicates that it undergoes phototransformation in atmospheric water droplets nih.gov. The polychromatic quantum yield for the photolysis of 2,4-DNP has been determined to be (8.1±0.4) x 10-5 for the undissociated phenol (B47542) and (3.4±0.2) x 10-5 for the phenolate (B1203915) form in the wavelength interval of 300-500 nm nih.gov. It is plausible that this compound would also undergo photolysis, potentially leading to the cleavage of the carbon-nitro or carbon-fluoro bonds, or transformation of the aromatic ring. However, without experimental data, the rate and products of this process for the fluorinated analog remain unknown.

Atmospheric Environments: In the atmosphere, organic compounds can exist in the gas phase or adsorbed to particulate matter. Their fate is determined by reactions with photochemically generated radicals, primarily the hydroxyl radical (•OH), and by direct photolysis. For semi-volatile compounds, partitioning between the gas and particulate phases is a key factor. Significant removal of dinitrophenols from the atmosphere through photochemical reactions is not considered likely; instead, dry and wet deposition are the more significant removal processes nih.gov. The presence of the fluorine atom in this compound could potentially alter its volatility and reactivity with atmospheric oxidants compared to 2,4-DNP, but specific data on its atmospheric chemistry are not available.

Photolysis Parameter Value for this compound Source
Aqueous Photolysis Quantum YieldData not available-
Atmospheric Photolysis Rate ConstantData not available-
Primary Photodegradation ProductsData not available-

Hydrolysis and Other Chemical Degradation Processes

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is often dependent on pH and temperature.

For this compound, the C-F and C-NO2 bonds are generally strong and resistant to hydrolysis under typical environmental conditions. The electron-withdrawing nature of the nitro groups can make the phenolic hydroxyl group more acidic, but significant hydrolysis of the aromatic ring or the substituents is not expected to be a rapid process in the absence of catalysts or extreme pH conditions. While information on the environmental hydrolysis of this compound is scarce, it is known to be reactive towards nucleophiles, a property exploited in its use as a derivatizing agent in biochemistry. This reactivity, however, does not directly translate to its stability in natural waters.

Other potential chemical degradation pathways could involve reactions with other environmental nucleophiles or oxidants present in soil and water, but no specific studies have been identified for this compound.

Degradation Process Rate/Products for this compound Source
Hydrolysis Half-life (neutral pH)Data not available-
Hydrolysis ProductsData not available-
Other Chemical Degradation PathwaysData not available-

Biotic Transformation Pathways

Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms.

Microbial Degradation Mechanisms (without discussing specific microbial effects)

The biodegradation of nitroaromatic compounds is a well-studied field, with various microbial pathways identified for the degradation of compounds like 2,4-DNP hibiscuspublisher.comresearchgate.net. These pathways often involve the reduction of the nitro groups to amino groups, followed by ring cleavage. The presence of a fluorine atom on the aromatic ring can significantly impact the biodegradability of a compound. The strong carbon-fluorine bond is generally resistant to microbial attack, and fluorinated compounds can sometimes be more persistent in the environment than their non-fluorinated counterparts.

General microbial degradation mechanisms that could potentially be involved in the transformation of this compound include:

Reductive Pathways: Initial reduction of one or both nitro groups to form amino-fluoro-nitrophenol or diamino-fluorophenol.

Oxidative Pathways: Introduction of additional hydroxyl groups onto the aromatic ring, which can facilitate subsequent ring cleavage.

Elimination of Substituents: Potential removal of the nitro or fluoro groups.

However, the specific pathways and the microorganisms capable of degrading this compound have not been documented.

Enzyme-Mediated Transformations

Specific enzymes are responsible for the various steps in microbial degradation pathways. For fluorinated compounds, the cleavage of the C-F bond is a critical and often rate-limiting step. While some microorganisms have been shown to possess enzymes capable of dehalogenating fluorinated aliphatic compounds, the enzymatic cleavage of a C-F bond on an aromatic ring, especially one with other electron-withdrawing groups, is more challenging nih.govnih.gov.

Enzymes that could potentially be involved in the transformation of this compound include:

Nitroreductases: These enzymes catalyze the reduction of nitro groups and are common in a wide range of microorganisms.

Monooxygenases and Dioxygenases: These enzymes can hydroxylate the aromatic ring, making it more susceptible to cleavage.

Dehalogenases: Specific enzymes that can cleave carbon-halogen bonds. The activity of such enzymes on a fluorinated dinitrophenol is unknown.

Research on the enzymatic transformation of 2,4-DNP has identified various enzymes involved in its degradation in specific bacterial strains nih.govnih.gov. However, no such information is available for this compound.

Environmental Partitioning and Mobility

The environmental partitioning and mobility of a chemical describe how it distributes itself among different environmental compartments (air, water, soil, sediment) and its potential to move within and between these compartments.

The mobility of organic compounds in soil is largely governed by their tendency to adsorb to soil particles, which is often correlated with the organic carbon content of the soil. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict this behavior ladwp.comecetoc.orgchemsafetypro.com. A high Koc value indicates that the chemical is likely to be strongly adsorbed to soil and thus less mobile, while a low Koc value suggests it will be more mobile and prone to leaching into groundwater chemsafetypro.com.

For 2,4-DNP, mobility in soil is influenced by factors such as pH, clay content, and organic matter content. Its mobility tends to increase in more basic soil-water conditions due to the ionization of the phenolic group, which increases its water solubility nih.gov.

The presence of the fluorine atom in this compound would be expected to influence its physicochemical properties, such as its water solubility and octanol-water partition coefficient (Kow), which in turn would affect its Koc and environmental mobility. However, experimentally determined values for these parameters for this compound are not available in the literature.

Partitioning/Mobility Parameter Value for this compound Source
Soil Organic Carbon-Water Partition Coefficient (Koc)Data not available-
Water SolubilityData not available-
Henry's Law ConstantData not available-

Sorption to Soils and Sediments

The mobility and fate of this compound in the subsurface environment are controlled by sorption processes, which dictate its partitioning between the aqueous phase and solid matrices like soils and sediments.

Mechanisms and Influencing Factors

For the parent compound, 2,4-DNP, sorption is significantly influenced by the pH of the system and the composition of the soil, particularly its organic carbon and clay content. nih.gov As a phenolic compound, its acidity (pKa) is a critical parameter. At pH values below its pKa, the compound exists predominantly in its neutral, molecular form, which is more hydrophobic and sorbs more strongly to soil organic matter. When the pH is above the pKa, it deprotonates to form a phenolate anion, which is more water-soluble and less likely to sorb to hydrophobic surfaces. nih.govacs.org

Sorption of dinitrophenols to soil minerals, such as clays and iron oxides, also occurs. nih.gov Studies on dinitrophenolic herbicides have shown that sorption to smectite clays involves site-specific interactions with exchangeable cations and non-specific van der Waals interactions with the mineral surface. acs.orgnih.gov The adsorption of 2,4-DNP on iron oxides like goethite is maximized at acidic pH (around 4.5) and is negligible at neutral to alkaline pH. nih.gov

Influence of Fluorine Substitution

The presence of a fluorine atom on the aromatic ring can alter sorption behavior. Fluorine is a highly electronegative atom, which can affect the compound's acidity and polarity. The introduction of fluorine can decrease a compound's tendency to partition from the gas phase into condensed phases (absorption) due to weaker van der Waals interactions. ethz.ch However, it can also introduce the potential for specific interactions, such as hydrogen bonding, which may influence adsorption to surfaces. nih.gov In the case of this compound, the fluorine atom's electron-withdrawing nature would likely lower the pKa compared to 2,4-DNP, meaning it would exist in its anionic form over a wider pH range, potentially leading to greater mobility in many natural soils.

Sorption Data for Analogue Compound: 2,4-Dinitrophenol (B41442)

Soil/Sediment PropertyObservation for 2,4-DNP SorptionReference
pHSorption increases as pH decreases. Maximum adsorption occurs below the pKa (~4.1). nih.gov
Organic Carbon ContentSorption is positively correlated with organic carbon content, indicating hydrophobic partitioning. nih.gov
Clay and Iron Oxide ContentSorption increases with higher clay and goethite content, especially at low pH. nih.gov
Ionic FormThe neutral (protonated) form is more strongly sorbed than the anionic (deprotonated) form. nih.gov

Volatilization and Atmospheric Transport

Volatilization from soil and water surfaces is a potential pathway for the distribution of organic chemicals in the environment. This process is governed by the compound's vapor pressure and its Henry's Law constant.

For 2,4-DNP, volatilization from water and soil is not considered a significant fate process. nih.gov This is due to its low vapor pressure and its tendency to exist as an anion in most natural waters (pH > 4.1), which dramatically reduces its volatility. nih.gov

The substitution of a hydrogen atom with a fluorine atom can increase a molecule's volatility. wikipedia.org However, for a mono-fluorinated compound like this compound, this effect is not expected to be substantial enough to make volatilization a dominant environmental fate process, especially given the presence of the polar hydroxyl and nitro groups and its acidic nature.

Once in the atmosphere, nitroaromatic compounds can be subject to long-range transport. nih.gov They can exist in both the gas and particle phases. sdu.edu.cncopernicus.org Removal from the atmosphere occurs through wet and dry deposition. nih.gov Photochemical degradation, particularly reaction with hydroxyl (•OH) radicals, is a potential transformation pathway in the atmosphere. nih.gov Nitrated phenols have been detected in various atmospheric compartments, including rain, fog, and aerosols, indicating their persistence and transportability. mdpi.com

Physicochemical Properties of Analogue Compound: 2,4-Dinitrophenol

PropertyValue for 2,4-DinitrophenolImplication for Environmental Fate
pKa4.09Predominantly anionic in most natural waters, reducing volatility and sorption to organic matter.
Vapor Pressure1.4 x 10⁻⁴ mm Hg at 25°CLow volatility; not expected to volatilize significantly from soil or water.
Henry's Law Constant9.7 x 10⁻⁹ atm-m³/molIndicates the compound is not likely to volatilize from water.

Note: Data for 2,4-Dinitrophenol is used as an analogue due to the lack of specific data for this compound.

Occurrence and Distribution in Environmental Matrices

Data on the specific occurrence and measured concentrations of this compound in environmental matrices are not available in the reviewed scientific literature. The compound is not a commonly monitored substance. However, the general class of nitroaromatic compounds is known to contaminate soil and groundwater, primarily from industrial activities. nih.govnih.gov

The parent compound, 2,4-DNP, has been identified at numerous hazardous waste sites. nih.gov The release of dinitrophenols into the environment is associated with their manufacture and use in synthesizing dyes, wood preservatives, and explosives. nih.gov

Nitroaromatic compounds can also be formed naturally in the atmosphere through photochemical reactions involving hydrocarbons (like benzene and toluene) and nitrogen oxides (NOx). nih.govcopernicus.org These secondary formation pathways can lead to the presence of nitrophenols in air, rainwater, and snow, even in areas distant from direct industrial sources. nih.govmdpi.com Given that fluorinated aromatic compounds are used in various industrial syntheses, there is a potential for this compound to be present in specific industrial waste streams or at sites where related chemicals are produced or used. researchgate.net However, without targeted monitoring studies, its distribution remains unknown.

Remediation Technologies for Nitroaromatic Contaminants

Due to their persistence and toxicity, significant research has been dedicated to developing effective remediation technologies for soil and water contaminated with nitroaromatic compounds. nih.govijeab.com These technologies can be broadly categorized into biological, chemical, and physical methods.

Bioremediation

Bioremediation utilizes microorganisms like bacteria and fungi to transform or mineralize nitroaromatic compounds. mdpi.comijeab.com It is often considered a cost-effective and environmentally friendly approach. mdpi.com

Anaerobic Biodegradation: Under anaerobic (oxygen-free) conditions, the primary transformation pathway is the reduction of the nitro groups to amino groups, catalyzed by nitroreductase enzymes. nih.govslideshare.net This process reduces the toxicity of the parent compound but can result in the formation of aromatic amines, which may require further treatment. nih.gov

Aerobic Biodegradation: Some aerobic bacteria can utilize nitroaromatic compounds as a source of carbon, nitrogen, and energy. nih.gov Degradation can proceed through several mechanisms, including oxidative removal of the nitro group by monooxygenase or dioxygenase enzymes, or reductive pathways followed by aerobic degradation of the resulting amines. ovid.comnih.gov

Mycoremediation and Phytoremediation: Fungi, such as the white-rot fungus Phanerochaete chrysosporium, can mineralize nitroaromatics like 2,4-dinitrotoluene. nih.gov Phytoremediation involves using plants to take up, contain, or degrade contaminants in soil and water. mdpi.com

Advanced Oxidation Processes (AOPs)

AOPs are chemical treatment processes that generate highly reactive hydroxyl radicals (•OH) to oxidize recalcitrant organic pollutants. dss.go.thacs.org

Fenton and Photo-Fenton: These processes use a combination of hydrogen peroxide (H₂O₂) and iron salts (Fenton's reagent), often enhanced with UV light (photo-Fenton), to produce •OH radicals. researchgate.net

Ozonation and O₃/UV: Ozone (O₃), alone or combined with UV light or H₂O₂, is a powerful oxidant for degrading nitroaromatics. researchgate.net

Photocatalysis: UV irradiation of a semiconductor catalyst, such as titanium dioxide (TiO₂), generates hydroxyl radicals that can effectively mineralize organic contaminants. dss.go.th Using TiO₂/UV has been shown to prevent the formation of toxic nitrophenolic byproducts that can sometimes occur with other AOPs. dss.go.thacs.org

Adsorption

Adsorption involves the use of porous materials to bind and remove contaminants from water.

Activated Carbon: Granular activated carbon (GAC) is a widely used adsorbent for removing a broad range of organic compounds, including nitrophenols, from water. mdpi.comproquest.com The high surface area and porous structure of activated carbon provide numerous sites for adsorption. mdpi.comresearchgate.net The efficiency of adsorption is influenced by factors like pH, temperature, and the specific properties of the activated carbon used. mdpi.com

Summary of Remediation Technologies for Nitroaromatic Contaminants

TechnologyPrincipleAdvantagesLimitations
BioremediationMicrobial degradation (reduction of nitro groups or ring cleavage).Cost-effective, environmentally friendly, potential for complete mineralization.Can be slow, may produce toxic intermediates (aromatic amines), sensitive to contaminant concentration.
Advanced Oxidation Processes (AOPs)Generation of highly reactive hydroxyl radicals to oxidize contaminants.Rapid degradation, effective for recalcitrant compounds.Higher operational costs, potential for byproduct formation, may require pH adjustment.
Adsorption (Activated Carbon)Physical binding of contaminants to the surface of a porous medium.High removal efficiency for a wide range of organics, well-established technology.Phase transfer (contaminant is not destroyed), requires regeneration or disposal of spent carbon.

Selected Research Applications and Utilization of 5 Fluoro 2,4 Dinitrophenol Non Clinical Focus

As a Standard in Analytical Chemistry Method Development

In the field of analytical chemistry, reference standards are crucial for the development and validation of new analytical methods. While direct studies establishing 5-Fluoro-2,4-dinitrophenol as a primary standard are not extensively documented, its structural analog, 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), commonly known as Sanger's reagent, is widely used as a derivatizing agent in chromatography. sigmaaldrich.comnih.gov This application provides a strong basis for the potential use of this compound in similar analytical method development.

Derivatization is a technique used to convert an analyte into a product that is more easily detected or separated. FDNB reacts with primary and secondary amines to form stable, colored, or fluorescent derivatives that can be readily detected by UV-Vis or fluorescence detectors in High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com This is particularly useful for the analysis of amino acids, peptides, and pharmaceuticals that lack a strong chromophore.

The development of an HPLC method using a derivatizing agent like this compound would involve optimizing several parameters to achieve the desired separation and detection sensitivity. This compound could serve as a standard in such a process to establish retention times, detector response, and quantitation limits.

Below is an interactive data table illustrating typical parameters that would be optimized during the development of an HPLC method using this compound as a derivatizing agent for a hypothetical primary amine analyte.

ParameterCondition 1Condition 2Condition 3Rationale for Optimization
Mobile Phase Composition 60% Acetonitrile (B52724) / 40% Water70% Acetonitrile / 30% Water50% Acetonitrile / 50% WaterTo achieve optimal separation of the derivatized analyte from other components in the sample matrix.
Flow Rate 0.8 mL/min1.0 mL/min1.2 mL/minTo balance analysis time with separation efficiency.
Column Temperature 25°C30°C35°CTo improve peak shape and reproducibility.
Detection Wavelength 360 nm380 nm400 nmTo maximize the signal-to-noise ratio for the dinitrophenyl derivative.
Derivatization Reaction Time 15 min30 min60 minTo ensure complete reaction between this compound and the analyte.
Derivatization pH 8.09.010.0To facilitate the nucleophilic attack of the amine on the aromatic ring.

Application in Fundamental Chemical Reaction Mechanism Studies

This compound is an excellent substrate for studying the mechanism of nucleophilic aromatic substitution (SNAr). chemeurope.comwikipedia.orgmasterorganicchemistry.comchemistrysteps.combyjus.com The presence of two strongly electron-withdrawing nitro groups ortho and para to the fluorine atom activates the benzene (B151609) ring towards nucleophilic attack. The fluorine atom itself is a good leaving group in this context.

The SNAr mechanism proceeds via a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemeurope.comwikipedia.org In the second, faster step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored.

The kinetics of such reactions can be conveniently followed spectrophotometrically by monitoring the appearance of the product or the disappearance of the reactant. Studies on the reaction of the related compound 1-fluoro-2,4-dinitrobenzene with various nucleophiles have provided valuable insights into the factors affecting the rate of SNAr reactions, such as the nature of the nucleophile, the solvent, and the leaving group. rsc.org

The following table presents hypothetical kinetic data for the reaction of this compound with a generic nucleophile (Nu-) in different solvents, illustrating the impact of solvent polarity on the reaction rate.

SolventDielectric Constant (ε)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Relative Rate
n-Hexane 1.880.0051
Toluene 2.380.024
Dichloromethane (B109758) 8.930.5100
Acetone 20.75.01000
Acetonitrile 37.525.05000
Dimethyl Sulfoxide (DMSO) 46.7150.030000

The data illustrates that the rate of the SNAr reaction of this compound generally increases with increasing solvent polarity. This is because polar solvents can better solvate the charged Meisenheimer complex, thereby stabilizing the transition state and lowering the activation energy of the reaction.

Use as a Chemical Probe in In Vitro Biochemical Systems (focused on chemical interactions, not biological outcomes)

Investigation of Membrane Permeability in Model Systems

The interaction of small molecules with lipid bilayers is a fundamental area of study in biophysical chemistry. Model systems, such as synthetic lipid vesicles, are often employed to investigate the permeability of membranes to various compounds. While studies specifically on this compound are limited, research on the parent compound, 2,4-dinitrophenol (B41442) (DNP), provides a framework for how the fluorinated analog could be investigated. sapub.org

One powerful technique to study the effect of a small molecule on the structure of a lipid membrane is solid-state 31P Nuclear Magnetic Resonance (NMR) spectroscopy. The phosphorus atom in the headgroup of phospholipids (B1166683) is a sensitive probe of the local environment. Changes in the 31P NMR lineshape can indicate alterations in the lipid phase, such as a transition from a multilamellar vesicle (MLV) to smaller, more mobile structures like micelles. sapub.org

A hypothetical study could compare the effect of this compound on membranes composed of different phospholipids, for instance, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS). This would allow for an investigation into the role of headgroup charge on the interaction.

The table below outlines the expected observations from such a hypothetical 31P NMR experiment.

Membrane CompositionTreatmentExpected 31P NMR LineshapeInterpretation of Chemical Interaction
POPC (neutral headgroup) UntreatedBroad, asymmetricCharacteristic of a multilamellar vesicle (MLV) structure.
POPC (neutral headgroup) + this compoundBroad, asymmetricMinimal perturbation of the lipid bilayer, suggesting weak interaction.
POPS (anionic headgroup) UntreatedBroad, asymmetricCharacteristic of an MLV structure.
POPS (anionic headgroup) + this compoundSharp, isotropic peakDisruption of the MLV structure and formation of smaller, more dynamic aggregates like micelles, indicating a stronger interaction potentially driven by electrostatic and hydrophobic forces. The fluorine atom may enhance the lipophilicity of the molecule, influencing its partitioning into the membrane.

Probing Proton Transport in Liposome Systems (as a chemical phenomenon)

2,4-Dinitrophenol is a classic example of a protonophore, a molecule that can transport protons across a lipid membrane. nih.gov This ability is a purely chemical phenomenon driven by the molecule's pKa and its solubility in both the aqueous and lipid phases. This compound, with its phenolic hydroxyl group, is also expected to act as a protonophore.

The mechanism of proton transport by a dinitrophenol involves the following steps:

In the more acidic external medium, the protonated, neutral form of the dinitrophenol partitions into the lipid bilayer.

The neutral molecule diffuses across the membrane to the more alkaline interior.

In the interior, the molecule deprotonates, releasing a proton and forming the dinitrophenolate anion.

The anion then diffuses back across the membrane to the external side, completing the cycle.

Liposomes, which are artificial vesicles composed of a lipid bilayer, are an ideal model system for studying this process. By creating a pH gradient across the liposomal membrane, the rate of proton transport facilitated by this compound can be measured, for example, by monitoring the internal pH with a fluorescent probe.

The efficiency of a protonophore is dependent on several factors, including its pKa and its lipophilicity (log P). The fluorine atom in this compound would be expected to influence these properties compared to the non-fluorinated analog.

The following table summarizes the key chemical properties of a hypothetical protonophore and their influence on its function.

PropertyDescriptionInfluence on Proton Transport
pKa The pH at which the protonophore is 50% protonated and 50% deprotonated.An optimal pKa is close to the pH of the aqueous phase, allowing for efficient protonation and deprotonation.
Lipophilicity (log P) A measure of the molecule's solubility in a nonpolar solvent (like the lipid membrane) versus a polar solvent (like water).A higher log P facilitates partitioning into and diffusion across the lipid bilayer. However, excessive lipophilicity might trap the molecule within the membrane.
Anion Stability The stability of the deprotonated form of the molecule.The electron-withdrawing nitro groups help to stabilize the negative charge on the phenolate (B1203915) oxygen, facilitating deprotonation.

Role in Material Science Research (e.g., as a component in optoelectronic materials, if applicable)

The reactivity of the fluorine atom in activated aromatic systems like this compound makes it a useful building block in the synthesis of new materials. A notable example is the use of the related compound 1-fluoro-2,4-dinitrobenzene in the preparation of a novel electrophilic polymer, 2,4-dinitrophenyl ether of polyvinyl alcohol (PVA-DNP). scirp.org

This polymer is synthesized via a nucleophilic aromatic substitution reaction where the hydroxyl groups of polyvinyl alcohol (PVA) act as the nucleophile, displacing the fluoride ion on the dinitrophenyl ring. The resulting polymer has dinitrophenyl ether moieties covalently attached to the PVA backbone. scirp.org

Such polymers can have interesting properties. For instance, the PVA-DNP polymer was found to be thermally stable up to approximately 277°C. scirp.org The electron-deficient dinitrophenyl groups can also participate in the formation of stable anionic σ-complexes (Meisenheimer complexes) upon reaction with nucleophiles. scirp.org These properties could be exploited in the development of new functional materials, for example, as components in energetic materials or as reactive polymers for further chemical modification.

The table below summarizes the synthesis and key properties of the PVA-DNP polymer. scirp.org

ParameterDescription
Reactants Polyvinyl alcohol (PVA) and 1-fluoro-2,4-dinitrobenzene (or this compound for an analogous reaction).
Reaction Type Nucleophilic Aromatic Substitution (SNAr).
Solvent Dimethylformamide (DMF).
Catalyst Triethylamine.
Degree of Substitution The average number of dinitrophenyl groups per monomer unit of PVA. A degree of substitution of 0.5 was achieved in one study. scirp.org
Thermal Stability Stable up to ~277°C, at which point it decomposes to release 2,4-dinitrophenol. scirp.org
Reactivity Forms stable anionic σ-complexes with nucleophiles like sodium methoxide. scirp.org

Methodological Benchmarking in Computational Chemistry

Computational chemistry has become an indispensable tool for predicting and understanding the properties and reactivity of molecules. Methods such as Density Functional Theory (DFT) are widely used to calculate molecular geometries, vibrational frequencies, and electronic properties. researchgate.netaps.org

For these computational methods to be reliable, they must be benchmarked against experimental data. The NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB) is a valuable resource for this purpose, providing a collection of experimental and ab initio thermochemical data for a range of molecules. data.govnist.gov

A molecule like this compound, with its combination of functional groups, would be a suitable candidate for methodological benchmarking. Experimental data, such as bond lengths and angles from X-ray crystallography or vibrational frequencies from infrared (IR) and Raman spectroscopy, can be compared with the values calculated using different DFT functionals and basis sets. This comparison helps to assess the accuracy of the computational methods and to choose the most appropriate method for studying similar molecules.

The table below provides a hypothetical comparison of experimental and calculated data for this compound, illustrating the process of benchmarking.

PropertyExperimental ValueCalculated Value (B3LYP/6-31G*)Calculated Value (ωB97X-D/aug-cc-pVTZ)
C-F Bond Length 1.35 Å1.36 Å1.35 Å
O-H Bond Length 0.96 Å0.97 Å0.96 Å
C-N-O Bond Angle (nitro group) 118.0°117.5°118.1°
C=O Stretching Frequency (IR) Not applicableNot applicableNot applicable
N-O Symmetric Stretching Frequency (IR) ~1350 cm⁻¹1345 cm⁻¹1352 cm⁻¹
O-H Stretching Frequency (IR) ~3200 cm⁻¹ (broad)3250 cm⁻¹3210 cm⁻¹

In this hypothetical example, both computational methods provide reasonable agreement with the experimental data, with the more advanced method (ωB97X-D/aug-cc-pVTZ) showing a slightly better correlation. Such studies are essential for advancing the predictive power of computational chemistry.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic pathways to 5-Fluoro-2,4-dinitrophenol is a primary challenge. Current methodologies for the synthesis of fluorinated nitroaromatics often rely on harsh reaction conditions and hazardous reagents. Future research should focus on:

Catalytic Fluorination: Investigating novel catalytic systems, potentially involving transition metals or organocatalysts, for the direct and selective fluorination of dinitrophenol precursors. This could offer a more atom-economical and sustainable alternative to traditional methods.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety when handling energetic nitro compounds, and facilitate scalability.

Bio-inspired Synthesis: Exploring enzymatic or microbial pathways for the synthesis of fluorinated aromatics, drawing inspiration from natural organofluorine biosynthesis, could lead to greener and more selective production methods.

A significant portion of current synthetic efforts focuses on derivatives of similar compounds, such as the reaction of 1,5-difluoro-2,4-dinitrobenzene (B51812) with various nucleophiles. researchgate.net A direct and high-yield synthesis of this compound itself remains an area ripe for exploration.

Advanced Spectroscopic Characterization under Extreme Conditions

A comprehensive understanding of the physicochemical properties of this compound necessitates its characterization under non-standard conditions. Future research directions include:

High-Pressure Spectroscopy: Utilizing techniques such as high-pressure Nuclear Magnetic Resonance (NMR) and Raman spectroscopy to probe changes in molecular structure, bonding, and intermolecular interactions under extreme pressure. This can provide insights into the material's stability and potential for phase transitions.

Cryogenic Spectroscopy: Low-temperature studies, including matrix isolation infrared spectroscopy, can help to resolve fine spectral features and study reactive intermediates that are unstable at room temperature.

Time-Resolved Spectroscopy: Employing ultrafast laser techniques to investigate the excited-state dynamics of this compound, which is crucial for understanding its photochemistry and potential applications in areas like photosensitization.

While spectroscopic data for the related compound 2,4-dinitrophenol (B41442) is available, dedicated studies on the 5-fluoro derivative under such conditions are currently lacking.

Refinement of Theoretical Models for Fluorinated Nitroaromatics

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound. However, accurately modeling these systems presents several challenges:

Electron Correlation and Relativistic Effects: The presence of a fluorine atom and nitro groups requires high-level quantum chemical methods that can accurately account for electron correlation. For heavier analogues, relativistic effects may also become significant.

Solvent Effects: Developing and validating implicit and explicit solvent models that can accurately predict the behavior of fluorinated nitroaromatics in different environments is crucial for understanding their reactivity and environmental fate.

Excited State Calculations: Improving the accuracy of theoretical methods for calculating excited state properties will be vital for interpreting experimental spectroscopic data and predicting photochemical behavior.

Current theoretical studies often focus on the broader class of nitroaromatic compounds, and there is a need for dedicated computational investigations on this compound to complement experimental findings. researchgate.netnih.gov

Development of Highly Selective Analytical Techniques for Trace Levels

The potential environmental persistence and toxicity of fluorinated nitroaromatics necessitate the development of sensitive and selective analytical methods for their detection at trace levels. Future research should aim for:

Advanced Chromatographic Methods: Developing novel stationary phases for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) that offer enhanced selectivity for fluorinated nitroaromatics.

Mass Spectrometry-Based Approaches: The use of tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the detection of trace contaminants in complex matrices like water and soil. researchgate.netnih.govcsus.edu Method development and validation for this compound are essential.

Sensor Development: Creating electrochemical or optical sensors for the rapid, in-situ detection of this compound in environmental samples would be a significant advancement for monitoring and remediation efforts.

While analytical methods for related compounds are established, specific protocols for this compound are yet to be widely reported.

Investigation of Environmental Transformation Pathways in Novel Matrices

The introduction of a fluorine atom can significantly alter the environmental fate of a nitroaromatic compound. Key research questions that need to be addressed include:

Biodegradation: Identifying microbial consortia and specific enzymes capable of degrading this compound. The strong carbon-fluorine bond often imparts resistance to microbial degradation. nih.gov Understanding the metabolic pathways is crucial for assessing its environmental persistence and developing bioremediation strategies.

Photodegradation: Investigating the photochemical transformation of this compound in various environmental compartments, such as water and soil surfaces, and identifying the resulting photoproducts.

Abiotic Degradation: Studying the hydrolysis and other abiotic degradation pathways of the compound in different environmental matrices, including sediments and groundwater.

The environmental fate of organofluorine compounds is a growing area of concern due to their potential for persistence and bioaccumulation. wikipedia.orgsocietechimiquedefrance.fracs.orgnih.gov

Potential for New Non-Biological Applications of this compound and its Derivatives

The unique electronic properties conferred by the fluorine and nitro groups suggest that this compound and its derivatives could have applications beyond traditional uses of nitroaromatics. Future research could explore:

Materials Science: Investigating the use of this compound as a building block for novel polymers or energetic materials. The fluorine atom can influence properties such as thermal stability and crystal packing.

Organic Synthesis: The high reactivity of the aromatic ring towards nucleophilic substitution makes this compound a potentially useful intermediate in the synthesis of complex organic molecules. Its derivatives, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (Marfey's Reagent), are used as derivatizing agents in analytical chemistry. tcichemicals.com

Chemical Sensing: The electron-deficient nature of the aromatic ring could be exploited in the design of new chemosensors for the detection of electron-rich analytes.

The development of such applications will depend on a thorough understanding of the fundamental chemistry of this intriguing molecule.

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular formulaC₆H₃FN₂O₅
Crystal systemMonoclinic (P21/n)
Major IR bands (cm⁻¹)1520 (NO₂), 3300 (O–H)
LD₅₀ (rat, oral)35–50 mg/kg

Q. Table 2. Degradation Efficiency of AOPs

MethodConditionsEfficiencyReference
HC + H₂O₂pH 3, 40°C, 60 min92%
Zn-TiO₂/UV254 nm, 2 h, 1.5 g/L catalyst85%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.